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  • Product: 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid
  • CAS: 32387-22-7

Core Science & Biosynthesis

Foundational

Physicochemical Characterization and Synthetic Utility of 5-Methoxy-2-methyl-1H-indole-3-carboxylic Acid

Executive Summary In the landscape of modern medicinal chemistry, the indole ring is universally recognized as a "privileged scaffold." Among its many derivatives, 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid (CAS: 323...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the indole ring is universally recognized as a "privileged scaffold." Among its many derivatives, 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid (CAS: 32387-22-7) stands out as a critical synthetic building block. Structurally related to the non-steroidal anti-inflammatory drug (NSAID) indomethacin, this compound provides a highly tunable framework for developing novel active pharmaceutical ingredients (APIs).

This technical whitepaper provides an in-depth analysis of the compound’s exact molecular weight, mass spectrometry ionization behavior, and its orthogonal reactivity. Furthermore, it outlines self-validating experimental protocols for both analytical characterization and synthetic application, ensuring robust reproducibility in drug discovery workflows.

Physicochemical Profiling & Molecular Weight Analysis

For researchers engaged in high-throughput screening or synthetic validation, distinguishing between average molecular weight and exact monoisotopic mass is critical.

The average molecular weight of 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid is 205.21 g/mol [1]. This value accounts for the natural isotopic distribution of carbon, hydrogen, nitrogen, and oxygen. However, for precise characterization via High-Resolution Mass Spectrometry (HRMS), the monoisotopic mass of 205.0739 Da is the definitive metric[2]. This exact mass is calculated using exclusively the most abundant isotopes ( 12 C, 1 H, 14 N, 16 O) and is essential for distinguishing the target compound from isobaric impurities with sub-ppm mass accuracy.

Table 1: Core Physicochemical Properties
PropertyValueCausality / Significance in Drug Design
Chemical Name 5-Methoxy-2-methyl-1H-indole-3-carboxylic acidCore scaffold for API synthesis.
CAS Number 32387-22-7Unique registry identifier for sourcing[1].
Molecular Formula C₁₁H₁₁NO₃Dictates the stoichiometric calculations[1].
Average Molecular Weight 205.21 g/mol Used for bulk molarity and yield calculations[1].
Monoisotopic Mass 205.0739 DaTarget value for HRMS validation[2].
XLogP3 (Predicted) 1.9Indicates moderate lipophilicity, ideal for oral bioavailability[2].
Topological Polar Surface Area 62.3 ŲFavorable for membrane permeability (Rule of 5 compliant)[1].

Analytical Characterization: Mass Spectrometry

Validating the molecular weight of 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid requires an understanding of its gas-phase ionization dynamics. The compound readily ionizes in positive Electrospray Ionization (ESI+) mode, yielding a protonated precursor ion [M+H]+ at m/z 206.0812[2].

During collision-induced dissociation (CID), the molecule undergoes predictable fragmentation. The labile carboxylic acid group at the C3 position is prone to decarboxylation (loss of CO₂), while the methoxy group at the C5 position can lose a methyl radical or water, providing a distinct spectral fingerprint.

MS_Fragmentation M [M+H]+ m/z 206.08 Frag1 [M+H - H2O]+ m/z 188.07 M->Frag1 - 18 Da (H2O) Frag2 [M+H - CO2]+ m/z 162.09 M->Frag2 - 44 Da (CO2) Frag3 [M+H - CO2 - CH3]+ m/z 147.07 Frag2->Frag3 - 15 Da (CH3)

Figure 1: Proposed ESI-MS fragmentation pathway for 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid.

Protocol 1: LC-HRMS Validation of Molecular Weight

This protocol is designed as a self-validating system; the observation of the exact mass alongside the expected isotopic pattern confirms both identity and purity.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile.

    • Causality: Methanol ensures complete dissolution of the hydrophobic indole core. The final 50:50 aqueous/organic ratio matches the initial mobile phase conditions, preventing peak splitting or solvent shock during injection.

  • Chromatographic Separation: Utilize a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Causality: The C18 stationary phase provides optimal retention for the aromatic system. Formic acid acts as a crucial proton source, driving the equilibrium toward the [M+H]+ state and maximizing signal intensity.

  • Mass Spectrometry Detection: Operate the HRMS (e.g., Q-TOF or Orbitrap) in positive ESI mode with a capillary voltage of 3.0–3.5 kV.

    • Causality: A relatively low capillary and cone voltage prevents unwanted in-source fragmentation of the labile C3-carboxylic acid group, ensuring the intact [M+H]+ precursor is detected at m/z 206.0812.

Synthetic Utility & Pharmacological Relevance

5-Methoxy-2-methyl-1H-indole-3-carboxylic acid offers two orthogonal reactive sites: the nucleophilic N1-indole nitrogen and the electrophilic C3-carboxylic acid. This dual reactivity allows medicinal chemists to rapidly generate diverse libraries of therapeutic candidates.

Recent structure-activity relationship (SAR) campaigns have successfully leveraged this scaffold to develop potent Bcl-2/Mcl-1 dual inhibitors, which show significant promise in targeted anticancer therapies[3]. Additionally, divergent modifications at the C3 and N1 positions have yielded novel Angiotensin II receptor 1 (AT1) antagonists, demonstrating powerful in vivo antihypertensive activity[4]. The compound has also been conjugated with dipeptide motifs to synthesize broad-spectrum antimicrobial agents capable of inhibiting DNA gyrase[5].

Synthetic_Workflow Start 5-Methoxy-2-methyl-1H-indole- 3-carboxylic acid Amidation C3-Amidation (HATU/DIPEA) Start->Amidation Pathway A Alkylation N1-Alkylation (NaH/R-X) Start->Alkylation Pathway B Product1 Bcl-2/Mcl-1 Inhibitors (Anticancer) Amidation->Product1 Target API Product2 AT1 Antagonists (Antihypertensive) Alkylation->Product2 Target API

Figure 2: Divergent synthetic workflows utilizing the C3 and N1 positions for API development.

Protocol 2: General Amide Coupling at the C3-Position

This methodology is optimized to overcome the inherent steric hindrance of the indole core.

  • Activation: In a flame-dried round-bottom flask under inert nitrogen, dissolve 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir at room temperature for 15 minutes.

    • Causality: The C3-carboxylic acid is sterically hindered by the adjacent C2-methyl group. HATU is selected over standard carbodiimides (e.g., EDC) because it rapidly forms a highly reactive OAt-ester intermediate, overcoming this steric bulk. DIPEA serves as a non-nucleophilic base, deprotonating the acid without competing as a nucleophile.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) dropwise to the activated mixture. Stir at room temperature for 2–4 hours. Monitor reaction completion via LC-MS (looking for the mass shift corresponding to the product).

    • Causality: Pre-activating the acid before adding the amine minimizes side reactions, such as the formation of unreactive guanidinium byproducts that occur when amines react directly with excess HATU.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃ and extract three times with Ethyl Acetate. Wash the combined organic layers with 1M HCl, followed by brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

    • Causality: The basic wash (NaHCO₃) removes unreacted starting acid and water-soluble HATU byproducts (HOAt). The acidic wash (HCl) removes any unreacted starting amine, yielding a highly pure crude product ready for flash chromatography.

References

  • Source: bldpharm.
  • Source: uni.
  • Source: nih.
  • Source: nih.
  • Source: rsc.

Sources

Exploratory

The Strategic Role of 5-Methoxy-2-methyl-1H-indole-3-carboxylic Acid in Advanced Pharmacophore Design and GPCR Modulation

Executive Summary In contemporary drug discovery, the indole scaffold remains one of the most privileged structures due to its ability to mimic endogenous neurotransmitters and precisely interact with a multitude of biol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the indole scaffold remains one of the most privileged structures due to its ability to mimic endogenous neurotransmitters and precisely interact with a multitude of biological targets. 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid (Chemical Formula: C₁₁H₁₁NO₃ ) is a highly versatile building block that has evolved far beyond its historical association as a mere intermediate for NSAIDs like indomethacin.

Today, this compound serves as a critical pharmacophore core in the development of allosteric modulators for G-protein-coupled receptors (GPCRs). By providing a rigid, electron-rich aromatic system coupled with an adaptable hydrogen-bonding anchor, it enables researchers to design ligands that exhibit "biased agonism"—selectively activating specific intracellular pathways while blocking others. This whitepaper provides an in-depth technical analysis of its physicochemical properties, validated synthesis protocols, and its specialized applications in GPCR pharmacology.

Physicochemical Profiling & Structural Causality

The molecular architecture of 5-methoxy-2-methyl-1H-indole-3-carboxylic acid is not accidental; each functional group plays a deterministic role in both its chemical reactivity and its pharmacological binding kinetics [1].

  • 5-Methoxy Group: Acts as an electron-donating group (EDG) via resonance, enriching the electron density of the indole π -system. This enhancement is critical for establishing strong cation- π or π−π stacking interactions with aromatic residues (e.g., Tyrosine, Tryptophan) within receptor binding pockets.

  • 2-Methyl Group: Introduces localized steric hindrance. When the N1 position is subsequently substituted (e.g., with an alkyl or aryl group during drug development), the 2-methyl group restricts the rotational degrees of freedom, effectively "locking" the molecule into a specific bioactive conformation that minimizes entropic penalty upon target binding.

  • 3-Carboxylic Acid: Serves as a primary hydrogen bond donor and acceptor. At physiological pH, it is predominantly ionized, allowing it to form robust electrostatic salt bridges with basic amino acid residues (like Arginine or Lysine) in target proteins.

Table 1: Quantitative Physicochemical Properties
PropertyValueClinical / Synthetic Significance
CAS Number 32387-22-7Standard identifier for reagent sourcing [2].
Molecular Formula C₁₁H₁₁NO₃Defines the exact atomic composition.
Molecular Weight 205.21 g/mol Low MW allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5.
Monoisotopic Mass 205.0739 DaCritical for high-resolution LC-MS identification [1].
Topological Polar Surface Area (TPSA) 62.3 ŲOptimal for membrane permeability; allows for CNS penetration if un-ionized, or peripheral restriction if ionized [2].
XLogP3-AA ~1.9Indicates moderate lipophilicity, ideal for balancing aqueous solubility and lipid membrane partitioning.
Hydrogen Bond Donors/Acceptors 2 / 3Facilitates robust target-site anchoring and dictates solvent interactions.

Chemical Synthesis & Manufacturing Protocol

The most reliable and scalable method for synthesizing 5-methoxy-2-methyl-1H-indole-3-carboxylic acid relies on the classic Fischer Indole Synthesis, followed by selective alkaline saponification. This route is favored because it provides high regioselectivity and utilizes readily available starting materials.

Synthesis Step1 4-Methoxyphenylhydrazine + Ethyl Acetoacetate Step2 Hydrazone Formation (Acid Catalyzed) Step1->Step2 Step3 Fischer Indolization ([3,3]-Sigmatropic Shift) Step2->Step3 Step4 Ethyl 5-methoxy-2-methyl- 1H-indole-3-carboxylate Step3->Step4 Step5 Alkaline Saponification (NaOH / EtOH) Step4->Step5 Product 5-Methoxy-2-methyl-1H- indole-3-carboxylic acid Step5->Product

Step-by-step Fischer Indole Synthesis route for 5-methoxy-2-methyl-1H-indole-3-carboxylic acid.

Step-by-Step Methodology: Fischer Indole Route

Phase 1: Hydrazone Formation and Cyclization

  • Reagent Preparation: Dissolve 1.0 equivalent of 4-methoxyphenylhydrazine hydrochloride in absolute ethanol. Add 1.1 equivalents of ethyl acetoacetate.

  • Catalysis: Introduce a catalytic amount of glacial acetic acid or a Lewis acid (e.g., ZnCl₂). The acid catalyzes the initial condensation to form the phenylhydrazone intermediate.

  • Thermal Rearrangement: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Causality: The thermal energy drives the critical [3,3]-sigmatropic rearrangement, breaking the N-N bond and forming the new C-C bond, followed by the elimination of ammonia to yield the aromatized indole core.

  • Intermediate Isolation: Cool the reaction to room temperature. The intermediate, ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate, will precipitate. Filter and wash with cold ethanol.

    • Self-Validation Check: LC-MS should confirm a mass peak at m/z 234 [M+H]⁺.

Phase 2: Selective Saponification 5. Hydrolysis: Suspend the isolated ester in a 1:1 mixture of ethanol and 2M aqueous NaOH. Reflux for 2 hours. Causality: Alkaline conditions are chosen over acidic hydrolysis to prevent potential decarboxylation or degradation of the electron-rich indole ring. 6. Acidification: Cool the mixture in an ice bath and slowly acidify using 1M HCl until the pH reaches 2-3. The target carboxylic acid will precipitate out of the solution. 7. Purification: Filter the precipitate, wash with distilled water to remove inorganic salts, and recrystallize from aqueous ethanol to yield pure 5-methoxy-2-methyl-1H-indole-3-carboxylic acid .

  • Self-Validation Check: ¹H NMR (DMSO-d₆) must show the disappearance of the ethyl ester signals (quartet at ~4.2 ppm and triplet at ~1.3 ppm) and the appearance of a broad singlet at >11.0 ppm corresponding to the carboxylic acid proton.

Pharmacological Applications: Driving Biased Agonism in GPCRs

The true modern value of 5-methoxy-2-methyl-1H-indole-3-carboxylic acid lies in its use as a scaffold for designing Negative Allosteric Modulators (NAMs) and Biased Agonists for GPCRs.

A prime example is its application in targeting the chemoattractant receptor-homologous molecule on T helper 2 cells (CRTH2). Under normal physiological conditions, the endogenous agonist Prostaglandin D2 (PGD2) binds to CRTH2, activating both Gq-protein signaling (leading to inflammation) and β -arrestin recruitment (leading to receptor internalization) [3].

By functionalizing the N1 position of our core molecule, researchers developed derivatives like 1-(4-ethoxyphenyl)-5-methoxy-2-methylindole-3-carboxylic acid. This compound binds to an allosteric site on the CRTH2 receptor. Crucially, it acts as a biased modulator: it completely abrogates the G-protein-linked inflammatory pathway while leaving the β -arrestin pathway intact [4]. This allows the receptor to be safely internalized and desensitized without triggering the adverse inflammatory cascade.

BiasedAgonism PGD2 Endogenous Agonist (Prostaglandin D2) CRTH2 CRTH2 Receptor (GPCR Conformational State) PGD2->CRTH2 Binds Orthosteric Site Indole Indole-3-carboxylic acid Modulator (Allosteric Ligand) Indole->CRTH2 Binds Allosteric Site GProtein Gq Protein Pathway (Pro-Inflammatory) CRTH2->GProtein Inhibited by Modulator Arrestin β-Arrestin Pathway (Receptor Desensitization) CRTH2->Arrestin Maintained Signaling

Biased agonism mechanism of indole-3-carboxylic acid derivatives at the CRTH2 receptor.

Experimental Workflow: Validating GPCR Modulators

To validate the efficacy and bias of novel derivatives synthesized from the 5-methoxy-2-methyl-1H-indole-3-carboxylic acid core, a dual-pathway pharmacological assay must be employed.

Step-by-Step Methodology: Dual-Pathway GPCR Assay
  • Cell Line Preparation: Plate CHO-K1 cells stably expressing the target GPCR (e.g., CRTH2) in 384-well microplates at a density of 5,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Compound Incubation: Pre-incubate the cells with varying concentrations (1 nM to 10 µM) of the indole-derivative test compound for 30 minutes. Causality: Pre-incubation allows the allosteric modulator to equilibrate and induce the necessary conformational change in the receptor before the endogenous agonist is introduced.

  • Agonist Challenge: Add an EC₈₀ concentration of the natural agonist (e.g., PGD2) to the wells.

  • Pathway A Readout (G-Protein / cAMP Accumulation):

    • Lyse the cells and add a FRET-based cAMP detection reagent.

    • Measure the fluorescence ratio (e.g., 665 nm / 620 nm). A decrease in signal indicates successful inhibition of the G-protein pathway by the allosteric indole modulator.

  • Pathway B Readout ( β -Arrestin Recruitment):

    • In a parallel plate utilizing a β -galactosidase enzyme complementation assay (e.g., PathHunter technology), add the chemiluminescent substrate.

    • Measure luminescence. Maintained or increased luminescence confirms that the indole derivative permits or promotes β -arrestin recruitment, validating its profile as a biased modulator.

  • Data Synthesis: Plot dose-response curves using non-linear regression to calculate the IC₅₀ for G-protein inhibition and the EC₅₀ for β -arrestin recruitment. The divergence between these two values quantifies the compound's signaling bias.

References

  • PubChemLite - 5-methoxy-2-methyl-1h-indole-3-carboxylic acid (C11H11NO3). Université du Luxembourg / PubChem.
  • 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid 32387-22-7 wiki. Guidechem.
  • The Pharmacological Analysis of Drug Activity in Receptor Systems. Royal Society of Chemistry (RSC).
  • Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. National Institutes of Health (NIH) / PMC.
Foundational

Discovery of 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid

The Discovery and Pharmacological Evolution of 5-Methoxy-2-methyl-1H-indole-3-carboxylic Acid: A Foundational Scaffold for Biased GPCR Modulators Executive Summary In the landscape of modern drug discovery, the indole nu...

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Author: BenchChem Technical Support Team. Date: March 2026

The Discovery and Pharmacological Evolution of 5-Methoxy-2-methyl-1H-indole-3-carboxylic Acid: A Foundational Scaffold for Biased GPCR Modulators

Executive Summary

In the landscape of modern drug discovery, the indole nucleus remains one of the most privileged scaffolds. Specifically, 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid (CAS No. 32387-22-7) 1 has transcended its historical role as a mere precursor to non-steroidal anti-inflammatory drugs (NSAIDs) to become a critical pharmacophore in the development of allosteric modulators. This whitepaper provides an in-depth technical analysis of this molecule, detailing its chemical synthesis, its structural significance, and its revolutionary application in achieving functional selectivity (biased antagonism) at the CRTH2 receptor.

Chemical Identity and Structural Significance

5-Methoxy-2-methyl-1H-indole-3-carboxylic acid is a highly functionalized heterocyclic building block characterized by the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol [[1]](). Mass spectrometry analysis confirms a monoisotopic mass of 205.0739 Da, with a primary[M+H]+ adduct observed at m/z 206.08 2.

The structural architecture of this molecule is not accidental; it shares a direct lineage with indomethacin , a classic orthosteric agonist of the CRTH2 receptor (chemoattractant receptor-homologous molecule expressed on Th2 cells) [[3]](). However, unlike indomethacin, the free N-H bond of this core scaffold provides a critical functional handle. N-arylation or N-alkylation of this scaffold shifts the molecule's pharmacological profile from a classic orthosteric agonist to a highly selective allosteric modulator 4.

Mechanistic Paradigm: Functional Selectivity at CRTH2

The CRTH2 receptor is a G protein-coupled receptor (GPCR) that mediates allergic and inflammatory responses upon binding its endogenous ligand, Prostaglandin D2 (PGD2) 3. Historically, drug discovery aimed at CRTH2 focused on orthosteric antagonists like ramatroban, which indiscriminately block all downstream signaling [[3]]().

The discovery of derivatives based on the 5-methoxy-2-methyl-1H-indole-3-carboxylic acid scaffold—most notably 1-(4-ethoxyphenyl)-5-methoxy-2-methylindole-3-carboxylic acid —introduced the paradigm of functional selectivity or biased antagonism5. These molecules bind to an allosteric site on the receptor and selectively inhibit β-arrestin translocation without interfering with PGD2-mediated activation of heterotrimeric G proteins [[3]]() [[6]](). This decoupling allows researchers to isolate specific cellular behaviors, offering a safer therapeutic window by avoiding the complete blockade of natural endogenous signaling 5.

CRTH2_Signaling PGD2 Prostaglandin D2 (Orthosteric Agonist) CRTH2 CRTH2 Receptor (GPCR) PGD2->CRTH2 Activates G_Protein G-Protein Pathway (Intact Signaling) CRTH2->G_Protein Couples Arrestin β-Arrestin Pathway (Blocked Translocation) CRTH2->Arrestin Couples Modulator 5-Methoxy Indole Derivative (Allosteric Modulator) Modulator->CRTH2 Binds Allosteric Site Modulator->Arrestin Selectively Inhibits

Fig 1. Biased allosteric modulation of CRTH2 signaling by 5-methoxy indole derivatives.

Quantitative Structure-Activity Relationship (SAR) Data

The functional divergence between orthosteric ligands and allosteric derivatives of the 5-methoxy-2-methyl-1H-indole-3-carboxylic acid scaffold is stark. The table below summarizes the pharmacological profiles of key CRTH2 modulators 36:

Ligand / CompoundTargetBinding ModeG-Protein Pathway Efficacyβ-Arrestin Pathway Efficacy
Prostaglandin D2 (PGD2) CRTH2OrthostericFull AgonistFull Agonist
Indomethacin CRTH2OrthostericFull AgonistFull Agonist
Ramatroban CRTH2OrthostericFull AntagonistFull Antagonist
1-(4-ethoxyphenyl)-derivative CRTH2AllostericNeutral (No Inhibition)Potent Antagonist

Experimental Protocol: De Novo Synthesis of the Scaffold

To utilize this scaffold for drug discovery, a robust, regioselective synthesis is required. The following self-validating protocol employs a classic Fischer Indole Synthesis.

Causality & Design: Ethyl acetoacetate is deliberately selected as the ketone partner because its β-keto ester structure simultaneously installs the essential 2-methyl and 3-carboxylate functionalities during cyclization. A subsequent saponification step is mandatory, as the free carboxylic acid is the required functional handle for downstream biological activity or further derivatization.

Step-by-Step Methodology:

  • Hydrazone Formation: Dissolve 4-methoxyphenylhydrazine hydrochloride (1.0 eq) and ethyl acetoacetate (1.1 eq) in glacial acetic acid. Stir at 25°C for 2 hours. Validation Check: Monitor via TLC (Hexane:EtOAc 3:1). The complete disappearance of the hydrazine spot confirms quantitative hydrazone conversion.

  • Fischer Cyclization: Heat the reaction mixture to 80°C and introduce a Lewis acid catalyst (e.g., ZnCl2, 0.5 eq). Reflux for 4 hours. The acidic environment drives the [3,3]-sigmatropic rearrangement and subsequent elimination of ammonia, yielding the indole core.

  • Isolation of the Ester Intermediate: Cool the mixture, pour into ice water, and extract with ethyl acetate. Wash the organic layer with saturated NaHCO3 to neutralize residual acetic acid. Evaporate to isolate ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate.

  • Saponification: Dissolve the crude ester in ethanol and add 2M NaOH (aq) (3.0 eq). Reflux for 2 hours. Causality: Base-catalyzed hydrolysis irreversibly cleaves the ester, preventing reverse esterification and yielding the carboxylate salt.

  • Acidification & Self-Validation: Cool the solution and carefully acidify with 1M HCl to pH 2. The free 5-methoxy-2-methyl-1H-indole-3-carboxylic acid will precipitate as an off-white solid. Filter and dry under a vacuum. Validation Check: Analyze via LC-MS to confirm the primary adduct at m/z 206.08 2 and utilize 1H-NMR to ensure the complete disappearance of the ethyl ester signals.

Synthesis_Workflow Step1 1. Condensation 4-Methoxyphenylhydrazine + Ethyl Acetoacetate Step2 2. Fischer Indole Cyclization Acid Catalyst (e.g., ZnCl2 / HCl) Step1->Step2 Hydrazone Formation Step3 3. Saponification NaOH / EtOH, Reflux Step2->Step3 Indole Ester Intermediate Step4 4. Acidification & Isolation HCl (aq) -> Precipitation Step3->Step4 Carboxylate Salt Product 5-Methoxy-2-methyl-1H-indole- 3-carboxylic acid Step4->Product Purified Scaffold

Fig 2. Step-by-step synthetic workflow for 5-methoxy-2-methyl-1H-indole-3-carboxylic acid.

Experimental Protocol: Validating Biased Antagonism (Whole-Cell Assays)

To validate the functional selectivity of derivatives synthesized from this scaffold, an in vitro biological evaluation must be conducted.

Causality & Design: A whole-cell Bioluminescence Resonance Energy Transfer (BRET) assay is strictly required over cell-free membrane assays. β-arrestin recruitment relies heavily on the spatial dynamics and intact intracellular machinery of a living cell. By measuring both G-protein flux and β-arrestin coupling in parallel, the system self-validates that the compound is a true biased modulator rather than a non-specific pan-antagonist 3.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing the CRTH2 receptor tagged with Renilla luciferase (Rluc) and β-arrestin tagged with Yellow Fluorescent Protein (YFP).

  • Compound Incubation: Seed the cells into a 96-well plate. Pre-incubate the cells with the synthesized 5-methoxy indole derivative (e.g., at 10 µM) for 30 minutes. Validation Check: Always include vehicle-only wells (negative control) to establish the baseline BRET signal.

  • Agonist Challenge: Introduce the orthosteric agonist PGD2 at an EC80 concentration to all test wells to initiate receptor activation.

  • Signal Detection: Measure the BRET ratio (YFP emission at 530 nm divided by Rluc emission at 480 nm) using a high-sensitivity microplate reader.

  • Data Interpretation: A successful biased antagonist derived from the scaffold will demonstrate no reduction in G-protein-mediated calcium flux (verified via a parallel Fluo-4 assay) but will exhibit a significant, dose-dependent decrease in the BRET ratio, confirming the selective blockade of β-arrestin translocation 3.

References

  • PubChemLite. 5-methoxy-2-methyl-1h-indole-3-carboxylic acid. Available at: [Link]

  • Royal Society of Chemistry. The Pharmacological Analysis of Drug Activity in Receptor Systems - Books. Available at: [Link]

  • National Institutes of Health (NIH). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders - PMC. Available at:[Link]

  • National Institutes of Health (NIH). Identification of indole derivatives exclusively interfering with a G protein-independent signaling pathway of the prostaglandin D2 receptor CRTH2 - PubMed. Available at:[Link]

  • National Institutes of Health (NIH). Allosteric modulation and functional selectivity of G protein-coupled receptors - PMC. Available at: [Link]

Sources

Exploratory

Biological Activity and Functional Selectivity of 5-Methoxy-2-methyl-1H-indole-3-carboxylic Acid Derivatives

Executive Summary In contemporary medicinal chemistry, 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid (CAS: 32387-22-7) serves as a privileged structural scaffold[1]. While classical drug discovery has historically focus...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid (CAS: 32387-22-7) serves as a privileged structural scaffold[1]. While classical drug discovery has historically focused on orthosteric agonists and antagonists, derivatives of this specific indole-3-carboxylic acid—most notably 1-(4-ethoxyphenyl)-5-methoxy-2-methylindole-3-carboxylic acid (EMMCA)—have pioneered the paradigm of biased allosteric modulation [2].

By binding to an allosteric pocket on the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2, also known as DP2), these indole derivatives exhibit profound functional selectivity. They uniquely permit endogenous Prostaglandin D2 (PGD2) to activate G-protein signaling while completely abolishing β-arrestin recruitment[2],[3]. This whitepaper dissects the molecular pharmacology, quantitative profiling, and self-validating experimental methodologies required to characterize this unique biological activity.

Molecular Pharmacology: Allostery and Functional Selectivity

The CRTH2 receptor is a Class A G-protein-coupled receptor (GPCR) that mediates allergic and inflammatory responses. Upon binding its endogenous orthosteric agonist, PGD2, the receptor undergoes a conformational shift that triggers two distinct intracellular cascades:

  • Gαi/q-Protein Coupling: Leads to calcium mobilization, cAMP inhibition, and immediate cellular responses (e.g., eosinophil shape change).

  • β-Arrestin Recruitment: Leads to receptor desensitization, internalization, and distinct transcriptional regulation.

The Mechanistic Causality of Indole-Driven Bias

Traditional antagonists (e.g., Ramatroban) bind competitively to the orthosteric site, uniformly shutting down both pathways. In contrast, 5-methoxy-2-methylindole-3-carboxylic acid derivatives bind to a spatially distinct allosteric site[2].

The Causality: The binding of the indole derivative induces a highly specific conformational constraint on the CRTH2 receptor. This constraint does not alter the intracellular loops responsible for G-protein docking; hence, PGD2 can still bind and trigger calcium flux. However, the allosteric shift sterically or thermodynamically unfavors the exposure of the C-terminal serine/threonine clusters required for β-arrestin docking. The result is a "biased" signaling state where the receptor is functionally uncoupled from the internalization machinery[4].

Pathway PGD2 PGD2 (Orthosteric Agonist) CRTH2 CRTH2 Receptor (Conformational Shift) PGD2->CRTH2 Binds Orthosteric Site Indole 5-Methoxy-2-methylindole Derivative (Allosteric) Indole->CRTH2 Binds Allosteric Site GProt G-Protein Signaling (Intact / Permissive) CRTH2->GProt Maintained Signal Arrestin β-Arrestin Recruitment (Blocked) CRTH2->Arrestin Allosteric Blockade

Fig 1: Biased allosteric modulation of the CRTH2 receptor by indole derivatives.

Quantitative Pharmacological Profiling

To understand the biological activity of this scaffold, we must benchmark it against the endogenous agonist and standard clinical antagonists. The data below summarizes the unique pharmacological profile of the indole-3-carboxylic acid derivative EMMCA[2],[3].

LigandModulator TypeG-Protein Efficacy (Ca²⁺)β-Arrestin EfficacyPathway Bias Factor
PGD2 Endogenous AgonistFull Agonist (100%)Full Agonist (100%)None (Balanced)
Ramatroban Orthosteric AntagonistInhibited (0%)Inhibited (0%)None (Balanced Block)
EMMCA *Allosteric ModulatorMaintained (~95%)Inhibited (<10%)Extreme β-Arrestin Block

*Representative 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid derivative.

Experimental Methodologies for Validating Biased Signaling

To rigorously prove that a compound acts as a biased allosteric modulator, researchers must employ self-validating assay systems. The following protocols are designed to eliminate false positives caused by receptor downregulation or assay interference.

Protocol 1: Whole-Cell Radioligand Saturation Binding

Objective: To confirm non-competitive allosteric binding. Causality of Experimental Choice: We utilize intact whole cells rather than isolated membrane fractions. Membrane disruption alters the lipid microenvironment and disconnects the receptor from intracellular scaffolding proteins, which can artificially collapse the specific conformational states required to observe allostery.

Step-by-Step Workflow:

  • Cell Preparation: Seed HEK293 cells stably expressing human CRTH2 into 96-well plates and culture to 80% confluence.

  • Ligand Incubation: Incubate cells with increasing concentrations of [³H]PGD2 (0.1 nM to 50 nM) in the presence of either Vehicle (DMSO), 1 µM Ramatroban, or 10 µM Indole derivative.

  • Self-Validation (Critical Step): In a parallel plate, run an Enzyme-Linked Immunosorbent Assay (ELISA) targeting an N-terminal tag on the CRTH2 receptor. Logic: If the indole derivative increases [³H]PGD2 binding, it could be an artifact of rapid receptor externalization. The ELISA confirms that total surface receptor numbers remain static, proving the increase in Bmax is strictly due to allosteric unmasking of binding sites[2].

  • Quantification: Wash cells rapidly with ice-cold buffer to trap bound ligand, lyse cells, and measure radioactivity via liquid scintillation counting.

Protocol 2: Multiplexed Functional Assays (G-Protein vs. β-Arrestin)

Objective: To quantify the functional selectivity (bias) of the compound. Causality of Experimental Choice: We utilize Bioluminescence Resonance Energy Transfer (BRET) for β-arrestin rather than downstream reporter gene assays (e.g., NFAT). Reporter assays require hours of transcription, allowing compensatory cellular mechanisms to mask the initial biased signal. BRET measures direct, real-time protein-protein interaction within minutes.

Step-by-Step Workflow:

  • G-Protein Activation (Calcium Flux):

    • Load CRTH2-expressing cells with Fluo-4 AM calcium-sensitive dye.

    • Pre-incubate with the indole derivative for 15 minutes.

    • Stimulate with an EC80 concentration of PGD2 and measure fluorescence kinetics (Ex 488 nm / Em 525 nm) using a fluorometric imaging plate reader (FLIPR).

  • β-Arrestin Translocation (BRET):

    • Co-transfect cells with CRTH2-Rluc (Renilla luciferase donor) and β-arrestin-YFP (Yellow fluorescent protein acceptor).

    • Pre-incubate with the indole derivative, then stimulate with PGD2.

    • Measure the BRET ratio (emission at 530 nm / emission at 480 nm).

  • Self-Validation: Ramatroban must be run in parallel. It should yield a proportional decrease in both assays. If the indole derivative only suppresses the BRET signal while leaving the Fluo-4 signal intact, biased allosteric antagonism is definitively confirmed[2],[4].

Workflow Step1 1. Cell Preparation (HEK293-CRTH2) Step2 2. Ligand Incubation ([³H]PGD2 ± Indole) Step1->Step2 Step3 3. Pathway Assays (Ca²⁺ Flux & BRET) Step2->Step3 Step4 4. Bias Quantification (Δlog(τ/KA) Analysis) Step3->Step4

Fig 2: Self-validating experimental workflow for quantifying functional selectivity.

Therapeutic Implications

The biological activity of 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid derivatives represents a major leap in treating Th2-mediated inflammatory diseases like allergic asthma.

Classic orthosteric antagonists block all CRTH2 signaling. However, completely blocking GPCRs often leads to rebound effects, receptor upregulation, or the loss of beneficial homeostatic signaling pathways. By utilizing an allosteric modulator that explicitly targets the β-arrestin pathway, drug developers can selectively halt receptor internalization and pathogenic desensitization cascades while preserving the primary G-protein signaling required for baseline cellular function[3]. This scaffold provides the exact structural geometry required to achieve this highly sought-after pharmacological profile.

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Foundational

Comprehensive Spectroscopic Elucidation of 5-Methoxy-2-methyl-1H-indole-3-carboxylic Acid

Executive Summary 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid (CAS: 1076-74-0) is a highly privileged heterocyclic scaffold in medicinal chemistry. It serves as the foundational core for numerous bioactive molecules,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methoxy-2-methyl-1H-indole-3-carboxylic acid (CAS: 1076-74-0) is a highly privileged heterocyclic scaffold in medicinal chemistry. It serves as the foundational core for numerous bioactive molecules, most notably as the direct precursor to the non-steroidal anti-inflammatory drug (NSAID) indomethacin, and as a structural motif in novel G protein-coupled receptor (GPCR) allosteric modulators[1],[2].

As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data reporting. Here, we deconstruct the spectroscopic profile of this molecule—utilizing Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FT-IR) spectroscopy—to demonstrate how orthogonal analytical techniques form a self-validating system for structural confirmation[3].

Standardized Synthesis & Sample Preparation Protocols

To ensure reproducibility in spectroscopic analysis, the analyte must be synthesized and prepared under strictly controlled conditions. The following protocols detail the causal reasoning behind each methodological choice.

Step-by-Step Synthesis Workflow

The synthesis relies on the classic Fischer Indole cyclization, followed by a sterically driven saponification.

  • Hydrazone Formation & Cyclization: React 1.0 eq of 4-methoxyphenylhydrazine hydrochloride with 1.1 eq of ethyl acetoacetate in glacial acetic acid at 80°C for 2 hours.

    • Causality: The acidic environment is critical; it catalyzes the initial hydrazone formation and drives the subsequent [3,3]-sigmatropic rearrangement and elimination of ammonia to construct the stable indole core.

  • Intermediate Isolation: Cool the mixture to precipitate ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate. Filter and wash with cold ethanol to remove unreacted starting materials.

  • Alkaline Saponification: Suspend the ester intermediate in a 10% NaOH/Ethanol (1:1 v/v) solution and reflux for 4 hours.

    • Causality: The C3-ester is sterically hindered by the adjacent C2-methyl group. Refluxing in a strong alkaline environment is required to drive the hydrolysis to the sodium carboxylate salt.

  • Acidification & Precipitation: Cool the solution to 0°C and acidify to pH 2 using 2M HCl.

    • Causality: Protonation converts the soluble sodium salt into the highly insoluble free carboxylic acid, forcing it to crash out of the aqueous matrix.

  • Purification: Recrystallize the crude product from aqueous ethanol to yield high-purity (>98%) 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid.

Workflow N1 4-Methoxyphenylhydrazine + Ethyl Acetoacetate N2 Fischer Indole Synthesis (Acid Catalyst, Heat) N1->N2 N3 Ethyl 5-methoxy-2-methyl -1H-indole-3-carboxylate N2->N3 N4 Alkaline Hydrolysis (NaOH/EtOH, then HCl) N3->N4 N5 5-Methoxy-2-methyl-1H -indole-3-carboxylic acid N4->N5 N6 Spectroscopic Validation (NMR, IR, MS) N5->N6

Figure 1: Synthetic workflow and analytical pipeline for the target indole derivative.

Sample Preparation for Multimodal Analysis
  • NMR Preparation: Weigh 15 mg of the purified compound and dissolve in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality: The molecule exhibits strong intermolecular hydrogen bonding between the indole N-H and the C3-carboxylic acid. Attempting to dissolve this in CDCl₃ results in broad, unresolvable peaks or complete insolubility. DMSO- d6​ acts as a strong hydrogen-bond acceptor, disrupting these dimers to yield sharp, highly resolved resonance lines[4].

  • LC-MS Preparation: Prepare a 10 µg/mL solution in a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid provides the necessary protons to ensure efficient ionization in positive Electrospray Ionization (ESI+) mode, while the organic modifier ensures rapid droplet desolvation in the source.

Spectroscopic Characterization & Mechanistic Causality

The analytical framework forms a self-validating matrix. No single technique is sufficient on its own; however, when combined, they definitively lock the regiochemistry and electronic structure of the molecule.

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum is highly diagnostic of the substitution pattern on the indole core. The proton at C4 ( δ 7.42) appears as a doublet with a small meta-coupling constant ( J=2.5 Hz) to the C6 proton. Its significant downfield shift relative to an unsubstituted indole is a direct consequence of the anisotropic deshielding effect exerted by the adjacent C3-carboxylic acid carbonyl group.

Conversely, the C6 proton ( δ 6.72) presents as a doublet of doublets due to ortho-coupling ( J=8.8 Hz) with the C7 proton and meta-coupling with C4. The methoxy group at C5 strongly shields the C4 and C6 positions via resonance (electron donation). In 2D HMBC experiments, the C2-methyl protons ( δ 2.62) show a strong heteronuclear correlation to the C3 quaternary carbon ( δ 104.5) and the C=O carbon ( δ 166.8), which definitively proves the regiochemistry of the carboxylic acid at the 3-position[5].

Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry provides orthogonal validation of the functional groups through predictable thermodynamic fragmentation. The primary fragmentation pathway in both positive and negative modes is the neutral loss of carbon dioxide (44 Da). This is a hallmark of indole-3-carboxylic acids, driven by the thermodynamic stability of the resulting decarboxylated indole core. In positive mode, the subsequent loss of a methyl radical (15 Da) from the C5-methoxy group yields a highly stabilized quinonoid radical cation at m/z 147.1.

MS_Frag M1 [M+H]+ m/z 206.1 M2 [M+H - CO2]+ m/z 162.1 M1->M2 -CO2 M3 [M+H - CO2 - CH3]+ m/z 147.1 M2->M3 -CH3• M4 [M-H]- m/z 204.1 M5 [M-H - CO2]- m/z 160.1 M4->M5 -CO2

Figure 2: Primary ESI-MS fragmentation pathways in positive and negative modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum validates the functional groups identified in NMR and MS. The C=O stretching frequency is observed at 1665 cm⁻¹, which is significantly lower than a typical isolated aliphatic carboxylic acid (~1710 cm⁻¹). This bathochromic shift is caused by the extensive conjugation of the carbonyl group with the electron-rich indole π -system, which weakens the C=O double bond character.

Consolidated Quantitative Data

The following tables summarize the self-validating quantitative data acquired from the characterization workflows.

Table 1: ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, DMSO- d6​ )

Position¹H Chemical Shift (ppm), Multiplicity, J (Hz)¹³C Chemical Shift (ppm)Assignment / Causality
N-H (1) 11.80 (s, 1H)-Broadened by quadrupolar relaxation of Nitrogen
C-CH₃ (2) 2.62 (s, 3H)14.2Aliphatic methyl, shielded
C-COOH (3) 12.05 (br s, 1H)166.8Highly deshielded acidic proton; conjugated carbonyl carbon
C-H (4) 7.42 (d, 1H, J = 2.5)102.1Deshielded by adjacent C=O; meta-coupled to C6
C-OMe (5) 3.76 (s, 3H)154.2 / 55.4 (OMe)Oxygen electronegativity deshields C5; OMe protons are sharp singlet
C-H (6) 6.72 (dd, 1H, J = 8.8, 2.5)110.8Ortho-coupled to C7, meta-coupled to C4; shielded by OMe resonance
C-H (7) 7.25 (d, 1H, J = 8.8)112.3Ortho-coupled to C6

Table 2: Key FT-IR Vibrational Modes (KBr Pellet)

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3320 Broad, StrongIndole N-HN-H stretching (hydrogen-bonded)
2950 MediumAliphatic C-HC-H stretching (methyl/methoxy)
1665 StrongCarboxylic Acid C=OC=O stretching (conjugated system)
1585, 1480 MediumAromatic C=CIndole ring skeletal stretching
1225 StrongMethoxy C-O-CAsymmetric C-O-C stretching

Table 3: ESI-HRMS Fragmentation Data

Ionization ModePrecursor Ion (m/z)Product Ions (m/z)Neutral Loss / Fragment Identity
ESI (+) 206.10 [M+H]⁺162.10, 147.10-CO₂ (44 Da), followed by -CH₃• (15 Da)
ESI (-) 204.08[M-H]⁻160.08-CO₂ (44 Da)

Conclusion

The spectroscopic elucidation of 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid requires a multimodal approach. By combining the regiochemical mapping capabilities of 2D-NMR, the thermodynamic fragmentation patterns of HRMS, and the vibrational functional group validation of FT-IR, we establish a robust, self-validating analytical profile. Understanding the causality behind the data—such as the anisotropic deshielding of the C4 proton or the bathochromic shift of the conjugated carbonyl—is essential for scientists utilizing this scaffold in advanced drug discovery pipelines.

References

  • Università degli Studi di Napoli Federico II - fedOA. "Photochemistry of Indoles and Indomethacin Derivatives." unina.it. 1

  • Liu J. J., et al. "Novel Allosteric Modulators of G Protein-coupled Receptors - PMC." nih.gov. 2

  • GuideChem Database. "1076-74-0 5-Methoxy 2-methylene - Chemical Dictionary." guidechem.com. 4

  • SpectraBase, John Wiley & Sons, Inc. "5-Methoxy-2-((N,N-dimethylamino)methyl)-3-benzylbenz[e]indole - SpectraBase." spectrabase.com. 3

Sources

Exploratory

5-Methoxy-2-methyl-1H-indole-3-carboxylic acid physical and chemical properties

An In-depth Technical Guide to 5-Methoxy-2-methyl-1H-indole-3-carboxylic Acid Introduction 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid is a key heterocyclic compound that serves as a versatile building block in the fi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-Methoxy-2-methyl-1H-indole-3-carboxylic Acid

Introduction

5-Methoxy-2-methyl-1H-indole-3-carboxylic acid is a key heterocyclic compound that serves as a versatile building block in the fields of medicinal chemistry and organic synthesis. Its indole core, substituted with methoxy, methyl, and carboxylic acid functional groups, provides multiple reaction sites for the construction of more complex molecular architectures. Indole derivatives are integral scaffolds in numerous biologically active molecules, including many pharmaceuticals and natural products.[1][2][3] This guide offers a comprehensive overview of the fundamental physical and chemical properties of 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid, intended for researchers, scientists, and professionals in drug development. We will delve into its structural characteristics, spectroscopic profile, synthetic pathways, and chemical reactivity, providing a foundation for its effective utilization in research and development.

Physicochemical and Structural Properties

The intrinsic properties of a molecule dictate its behavior in both chemical reactions and biological systems. The defining characteristics of 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid are summarized below.

PropertyValueSource(s)
CAS Number 32387-22-7[4][5]
Molecular Formula C₁₁H₁₁NO₃[4][6]
Molecular Weight 205.21 g/mol [4][6]
Appearance Solid (typically light yellow to brownish powder)[7]
Melting Point Data for closely related analogs: 161-163 °C (for the corresponding acetic acid)[8]
Solubility Soluble in methanol and other organic solvents like DMSO.[8][9]
pKa Predicted: ~4.4 (for the carboxylic acid)[7]
InChI InChI=1S/C11H11NO3/c1-6-10(11(13)14)8-5-7(15-2)3-4-9(8)12-6/h3-5,12H,1-2H3,(H,13,14)[10]
SMILES CC1=C(C(=O)O)C2=C(N1)C=C(OC)C=C2[10]

These properties are foundational for designing experimental conditions, such as selecting appropriate solvent systems for reactions and purification, as well as for preliminary computational modeling and drug design studies.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for the unambiguous identification and characterization of molecular structures. The key spectral features of 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid are detailed below.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, the proton spectrum would exhibit characteristic signals: a broad singlet for the indole N-H proton (typically >11 ppm), a singlet for the carboxylic acid O-H proton (often very broad, >12 ppm), distinct signals in the aromatic region (6.5-7.5 ppm) for the three protons on the benzene ring, a singlet for the methoxy (O-CH₃) protons (~3.8 ppm), and a singlet for the C2-methyl (CH₃) protons (~2.4 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. Expect to observe a broad absorption band from ~2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid dimer. A sharp peak around 3300-3400 cm⁻¹ corresponds to the N-H stretch of the indole ring. A strong C=O stretching vibration from the carboxylic acid will appear around 1680 cm⁻¹. Additionally, C-O stretching from the methoxy group and ether linkage will be present.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) at m/z = 205, corresponding to the molecular weight of the compound.[10] Fragmentation patterns would likely involve the loss of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid group.

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid is crucial for its application as a synthetic intermediate.

Synthetic Pathways

The most prominent and versatile method for constructing the indole nucleus of this compound is the Fischer Indole Synthesis .[2][11] This reaction involves the acid-catalyzed cyclization of an arylhydrazone. A common and efficient strategy to generate the required arylhydrazone intermediate is through the Japp-Klingemann reaction .[12][13]

This two-stage approach offers significant advantages:

  • Expertise & Experience: It avoids the direct handling of potentially unstable arylhydrazines by generating the necessary hydrazone intermediate in situ or in a sequential step. The Japp-Klingemann reaction allows for the coupling of a stable aryl diazonium salt with a β-keto ester, followed by hydrolysis and decarboxylation to yield the hydrazone.[12][14]

  • Trustworthiness: This sequence is a well-established, high-yielding, and reliable method for producing substituted indoles. The reaction conditions can be controlled to favor the desired product and minimize side reactions.[15]

The general workflow is depicted below.

G cluster_0 Part 1: Japp-Klingemann Reaction cluster_1 Part 2: Fischer Indole Synthesis p_anisidine p-Anisidine diazonium Aryl Diazonium Salt p_anisidine->diazonium NaNO₂, HCl azo_intermediate Azo Intermediate diazonium->azo_intermediate Coupling (Base) keto_ester β-Keto Ester (e.g., Ethyl 2-methylacetoacetate) keto_ester->azo_intermediate Coupling (Base) hydrazone Arylhydrazone Intermediate azo_intermediate->hydrazone Hydrolysis & Decarboxylation target_indole 5-Methoxy-2-methyl- 1H-indole-3-carboxylic acid hydrazone->target_indole Acid Catalyst (e.g., HCl, PPA) Heat hydrazone->target_indole

Caption: Synthetic workflow via Japp-Klingemann and Fischer Indole reactions.

Chemical Reactivity

The molecule possesses three primary sites of reactivity:

  • The Carboxylic Acid Group: This group can undergo standard transformations such as esterification (with alcohols), amide bond formation (with amines), and reduction to the corresponding alcohol. Decarboxylation can also be achieved under harsh conditions, such as heating in quinoline with copper powder.[14]

  • The Indole N-H Group: The nitrogen atom can be deprotonated with a suitable base and subsequently undergo N-alkylation or N-acylation, allowing for the introduction of various substituents at the N1 position.

  • The Indole Ring: As an electron-rich aromatic system, the indole ring is susceptible to electrophilic aromatic substitution. However, the existing substituents will direct incoming electrophiles to specific positions.

Experimental Protocol: Synthesis via Fischer Indolization

This protocol is a representative example for the synthesis of an indole derivative and should be adapted and optimized based on specific laboratory conditions and safety assessments.

Objective: To synthesize an indole-3-carboxylic acid derivative from an arylhydrazone.

Materials:

  • Arylhydrazone intermediate

  • Acid catalyst (e.g., Polyphosphoric acid (PPA) or ethanol saturated with HCl gas)

  • Ethanol (or other suitable high-boiling solvent)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the arylhydrazone (1 equivalent) in a suitable solvent like ethanol.

  • Acid Addition: Slowly and carefully add the acid catalyst. For PPA, the reaction may be run neat or in a high-boiling solvent. If using HCl in ethanol, the solution is typically saturated with HCl gas prior to reflux. The Fischer indole synthesis is often exothermic, so controlled addition and cooling may be necessary.[11][15]

  • Cyclization: Heat the reaction mixture to reflux. The optimal temperature and reaction time will depend on the specific substrate and catalyst used. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If PPA was used, the mixture is typically quenched by pouring it carefully onto crushed ice.

  • Neutralization & Extraction: Neutralize the acidic mixture by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases. Extract the aqueous layer multiple times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure indole-3-carboxylic acid derivative.

Self-Validation: The identity and purity of the final product must be confirmed using the spectroscopic methods outlined in Section 2 (NMR, IR, MS) and by melting point analysis.

Applications in Drug Discovery and Development

5-Methoxy-2-methyl-1H-indole-3-carboxylic acid is not typically an active pharmaceutical ingredient itself but rather a crucial intermediate. The indole scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.

  • Scaffold for Bioactive Molecules: Derivatives of 5-methoxyindole carboxylic acids are used to synthesize compounds with potential therapeutic applications, including anticancer agents, Indoleamine 2,3-dioxygenase (IDO) inhibitors, and agents with neuroprotective properties.[1][7][15]

  • Structure-Activity Relationship (SAR) Studies: The functional groups on this molecule provide handles for systematic modification. For example, the carboxylic acid can be converted to various amides or esters, while the N-H can be alkylated to explore how these changes affect biological activity. This is fundamental to optimizing lead compounds in drug discovery. The related 7-methoxy isomer, for instance, is a precursor for potent cannabinoid receptor ligands.[16]

References

  • Japp–Klingemann reaction - Wikipedia. [Link]

  • The Japp‐Klingemann Reaction - ResearchGate. [Link]

  • Japp‐Klingemann Fischer Indole Synthesis - R Discovery. [Link]

  • Japp-Klingemann reaction - chemeurope.com. [Link]

  • SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Béla P - Semantic Scholar. [Link]

  • 5-methoxy-2-methyl-1h-indole-3-carboxylic acid - PubChemLite. [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - MDPI. [Link]

  • Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole - ResearchGate. [Link]

  • Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate - ACS Publications. [Link]

  • Synthesis and crystal structure of 5-{(E)-[(1H-indol-3-ylformamido) - Cardiff University. [Link]

  • Fischer Indole Synthesis - Organic Chemistry Portal. [Link]

  • Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC. [Link]

  • 5-Methoxyindole-2-carboxylic acid - ChemBK. [Link]

  • CAS#:4871-80-1 | Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate | Chemsrc. [Link]

  • Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues - Der Pharma Chemica. [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PMC. [Link]

  • 5-Methoxyindole-2-carboxylic acid - NIST WebBook. [Link]

  • 5-Methoxyindole-2-carboxylic acid - SpectraBase. [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray - Semantic Scholar. [Link]

  • pKa Data Compiled by R. Williams - Organic Chemistry Data. [Link]

  • Aromatization of 1,6,7,7a-Tetrahydro-2H-indol-2-ones by a Novel Process. Preparation of Key-Intermediate Methyl 1-Benzyl-5-methoxy-1H-indole-3-acetate and the Syntheses of Serotonin, Melatonin, and Bufotenin - ACS Publications. [Link]96z)

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Protocols & Analytical Methods

Method

Synthesis and Characterization of 5-Methoxy-2-methyl-1H-indole-3-carboxylic Acid: A Comprehensive Protocol

Scientific Context & Rationale The indole core is a privileged scaffold in modern medicinal chemistry. Specifically, 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid (CAS 32387-22-7)[1] serves as a critical synthetic precu...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Rationale

The indole core is a privileged scaffold in modern medicinal chemistry. Specifically, 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid (CAS 32387-22-7)[1] serves as a critical synthetic precursor for a vast array of bioactive molecules. It is the foundational building block for non-steroidal anti-inflammatory drugs (NSAIDs) such as indomethacin[2] and is increasingly utilized in the development of novel allosteric modulators for G protein-coupled receptors (GPCRs), including selective antagonists for the CRTH2 receptor[3].

Because the purity of this precursor directly impacts the yield and efficacy of downstream active pharmaceutical ingredients (APIs), a robust, self-validating synthetic route is required. This application note details a highly optimized, two-step protocol: a Fischer Indole Synthesis followed by Base-Catalyzed Saponification .

Mechanistic Overview & Experimental Design

The synthesis is designed to maximize atom economy and simplify purification by leveraging solubility differentials.

Step 1: Fischer Indole Synthesis

The reaction between 4-methoxyphenylhydrazine hydrochloride and ethyl acetoacetate is driven by an acid catalyst (glacial acetic acid).

  • Causality of Reagent Choice : The hydrochloride salt of the hydrazine is used instead of the free base because it is highly resistant to air oxidation, ensuring a pure starting material. Acetic acid serves a dual purpose as both solvent and acid catalyst. It promotes the initial condensation to form the hydrazone and subsequently protonates the intermediate to trigger the critical[3,3]-sigmatropic rearrangement. The expulsion of ammonia drives the final aromatization, yielding the highly lipophilic intermediate, ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate (CAS 34572-31-1)[4].

Step 2: Saponification (Ester Hydrolysis)

The intermediate ester is subjected to base-catalyzed hydrolysis using aqueous sodium hydroxide.

  • Causality of Solvent System : Because the indole ester is entirely insoluble in water, ethanol is introduced as a co-solvent. This creates a homogeneous phase, allowing aqueous hydroxide ions to efficiently attack the sterically hindered carbonyl carbon.

  • Causality of Isolation : Following hydrolysis, the reaction yields a water-soluble sodium carboxylate salt. By extracting the aqueous layer with an organic solvent (diethyl ether) before acidification, unreacted ester and non-polar byproducts are completely removed. Subsequent dropwise acidification with HCl protonates the salt, forcing the highly insoluble free carboxylic acid to precipitate out of solution in high purity.

Synthetic_Workflow A 4-Methoxyphenylhydrazine + Ethyl Acetoacetate B Hydrazone Intermediate A->B Acid Catalyst (EtOH/AcOH) C Ethyl 5-methoxy-2-methyl- 1H-indole-3-carboxylate B->C Heat, [3,3]-Sigmatropic Rearrangement D 5-Methoxy-2-methyl- 1H-indole-3-carboxylic acid C->D 1. NaOH, EtOH/H2O 2. HCl (Acidification)

Figure 1: Two-step synthetic workflow from hydrazine and acetoacetate to the final indole acid.

Mechanism Step1 1. Hydrazone Formation Condensation & Loss of H2O Step2 2. Ene-Hydrazine Tautomerization Acid-catalyzed proton shift Step1->Step2 Step3 3. [3,3]-Sigmatropic Rearrangement N-N bond cleavage & C-C bond formation Step2->Step3 Step4 4. Re-aromatization Proton transfer to restore benzene ring Step3->Step4 Step5 5. Cyclization Amine attacks imine carbon Step4->Step5 Step6 6. Elimination of Ammonia Aromatization to Indole core Step5->Step6

Figure 2: Mechanistic pathway of the Fischer Indole Synthesis highlighting key structural shifts.

Quantitative Data & Reagent Specifications

Table 1: Reagent Stoichiometry for a 10 mmol Scale Synthesis

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
4-Methoxyphenylhydrazine HClStarting Material174.631.0 eq1.75 g (10.0 mmol)
Ethyl acetoacetateReactant130.141.1 eq1.43 g (11.0 mmol)
Glacial Acetic AcidSolvent / Catalyst60.05Excess20.0 mL
Sodium Hydroxide (NaOH)Base (Saponification)40.003.0 eq1.20 g (30.0 mmol)
Ethanol (Absolute)Co-solvent46.07Excess20.0 mL
Hydrochloric Acid (2M)Acidification Agent36.46Until pH 2~15-20 mL

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate
  • Preparation : In a 100 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar and a reflux condenser, suspend 4-methoxyphenylhydrazine hydrochloride (1.75 g, 10.0 mmol) in 20 mL of glacial acetic acid.

  • Condensation : Add ethyl acetoacetate (1.43 g, 11.0 mmol) dropwise at room temperature. Stir for 10 minutes. The mixture will transition to a yellow hue as the intermediate hydrazone forms.

  • Cyclization : Purge the system with nitrogen and heat the reaction mixture in an oil bath at 90 °C for 2.5 hours.

  • Validation (TLC) : Monitor the reaction via Thin Layer Chromatography (Silica gel, Hexanes:Ethyl Acetate 3:1). The starting material spot should disappear, replaced by a prominent new spot with a higher Rf​ value (UV active).

  • Workup : Remove the flask from the heat and allow it to cool to room temperature. Slowly pour the acidic mixture into a beaker containing 100 mL of vigorously stirred ice-cold water. The sudden shift in polarity will force the crude ester to precipitate as an off-white solid.

  • Isolation : Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with ice-cold water (3 × 20 mL) to remove all traces of acetic acid. Dry the solid under high vacuum overnight[4].

Protocol B: Saponification to 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid
  • Preparation : Transfer the dried intermediate ester (~1.75 g, ~7.5 mmol) to a clean 100 mL round-bottom flask. Add 20 mL of absolute ethanol and stir until the solid is partially dissolved.

  • Hydrolysis : Dissolve NaOH (1.20 g, 30.0 mmol) in 10 mL of deionized water. Add this aqueous base to the ethanolic ester solution. Attach a reflux condenser and heat the mixture to 80 °C for 4 hours.

  • Validation (TLC) : Confirm the completion of hydrolysis via TLC. The highly non-polar ester spot should be completely consumed.

  • Impurity Extraction : Cool the reaction to room temperature and concentrate the mixture under reduced pressure (rotary evaporator) to remove the majority of the ethanol. Dilute the remaining aqueous phase with 20 mL of water. Transfer to a separatory funnel and wash with diethyl ether (2 × 15 mL). Discard the organic (ether) layer , which contains unreacted ester and non-polar impurities.

  • Acidification : Transfer the purified aqueous layer to an Erlenmeyer flask and cool it in an ice bath to 0–5 °C. While stirring vigorously, add 2M HCl dropwise until the solution reaches a pH of 2–3 (verify with pH paper). A thick, pale yellow to white precipitate will form immediately.

  • Final Isolation : Filter the precipitated 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid under vacuum. Wash the solid with ice-cold water (2 × 10 mL) to remove sodium chloride salts. Dry the product in a vacuum desiccator over anhydrous calcium chloride for 24 hours[1].

Analytical Validation Data

To ensure the trustworthiness of the synthesized compounds, verify the products against the expected analytical parameters detailed below.

Table 2: Expected Analytical Characterization

ParameterIntermediate Ester[4]Final Carboxylic Acid[1]
CAS Number 34572-31-132387-22-7
Molecular Formula C13H15NO3C11H11NO3
Appearance Off-white to tan solidPale yellow to white powder
Expected Yield 70 - 75%80 - 85% (from ester)
Exact Mass (MS) m/z 233.11m/z 205.07
TLC Rf​ (Hex:EtOAc 3:1) ~0.65~0.10 (Streaks due to acid)
Key 1H NMR Signatures Ethyl quartet (~4.3 ppm) & triplet (~1.4 ppm) presentEthyl signals absent; Broad COOH singlet (~12.0 ppm)

Sources

Application

Fischer indole synthesis for 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid

An In-Depth Guide to the Synthesis of 5-Methoxy-2-methyl-1H-indole-3-carboxylic Acid via the Fischer Indole Reaction Authored by: Gemini, Senior Application Scientist Abstract This comprehensive application note provides...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of 5-Methoxy-2-methyl-1H-indole-3-carboxylic Acid via the Fischer Indole Reaction

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol and theoretical background for the synthesis of 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is approached via the classic Fischer indole synthesis, a robust and versatile method for constructing the indole nucleus.[1][2] This guide delves into the reaction mechanism, offers step-by-step experimental procedures for both the initial cyclization and subsequent ester hydrolysis, presents quantitative data, and discusses critical process considerations to ensure reproducibility and high yield. This document is intended for researchers, chemists, and drug development professionals engaged in heterocyclic synthesis.

Introduction: The Significance of the Indole Scaffold

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[3][4] Specifically, 5-methoxy-substituted indoles are key components in a range of biologically active molecules, from neurotransmitters to modern therapeutics.[1][5] The target molecule, 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid, serves as a crucial intermediate for more complex molecular architectures, finding application in the synthesis of anticancer agents, selective dopamine D3 receptor ligands, and inhibitors of Mycobacterium tuberculosis, among others.[6]

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable and widely used methods for preparing substituted indoles.[7][8][9] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone.[2][4] Its enduring utility lies in its broad substrate scope and operational simplicity.

Reaction Mechanism: A Stepwise Examination

The synthesis of the indole core proceeds through a well-established, multi-step mechanism under acidic conditions. The choice of a Brønsted acid (e.g., H₂SO₄, polyphosphoric acid) or a Lewis acid (e.g., ZnCl₂, BF₃) is critical for catalyzing the key transformations.[4][8][9]

The key mechanistic steps are as follows:

  • Hydrazone Formation: The reaction initiates with the condensation of 4-methoxyphenylhydrazine and ethyl 2-methylacetoacetate to form the corresponding phenylhydrazone intermediate.

  • Tautomerization: The hydrazone tautomerizes to its more reactive enamine isomer ('ene-hydrazine'). This step is crucial as it sets up the molecule for the subsequent rearrangement.[3][8]

  • [8][8]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted, pericyclic[8][8]-sigmatropic rearrangement, analogous to a Claisen or Cope rearrangement.[3][10] This is the characteristic bond-forming step of the Fischer synthesis, which breaks the weak N-N bond and forms a new C-C bond, disrupting the aromaticity of the phenyl ring to produce a di-imine intermediate.[8]

  • Rearomatization and Cyclization: The intermediate quickly rearomatizes. Subsequent intramolecular attack of the newly formed enamine-like nitrogen onto the imine carbon results in the formation of a five-membered ring aminal.[3]

  • Ammonia Elimination: Under the acidic conditions, the aminal eliminates a molecule of ammonia (NH₃), a thermodynamically favorable step that leads to the formation of the stable, aromatic indole ring.[8][10]

The electron-donating nature of the para-methoxy group on the phenylhydrazine ring generally facilitates this reaction by stabilizing the intermediates.[1]

Fischer_Indole_Mechanism Fischer Indole Synthesis Mechanism cluster_0 Stage 1: Hydrazone Formation cluster_1 Stage 2: Rearrangement & Cyclization A 4-Methoxyphenylhydrazine + Ethyl 2-methylacetoacetate B Phenylhydrazone A->B Condensation (-H₂O) C Enamine Tautomer B->C Tautomerization D Di-imine Intermediate C->D [3,3]-Sigmatropic Rearrangement (Acid Catalyzed) E Cyclized Aminal D->E Intramolecular Cyclization F Ethyl 5-Methoxy-2-methyl- 1H-indole-3-carboxylate E->F Elimination of NH₃ & Aromatization

Caption: The mechanistic pathway of the Fischer indole synthesis.

Experimental Protocols

This synthesis is performed in two primary stages: the Fischer cyclization to form the indole ester, followed by basic hydrolysis to yield the final carboxylic acid.

Reagents and Materials
ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Notes
4-Methoxyphenylhydrazine hydrochlorideC₇H₁₁ClN₂O174.63159-163-Starting material.
Ethyl 2-methylacetoacetateC₇H₁₂O₃144.17-187Starting material.
Polyphosphoric Acid (PPA)H(n+2)P(n)O(3n+1)Variable~30DecomposesCatalyst and solvent.
Ethanol (EtOH)C₂H₆O46.07-11478Solvent for reaction and workup.
Potassium Hydroxide (KOH)KOH56.114061327Reagent for hydrolysis.
Hydrochloric Acid (HCl), conc.HCl36.46--For neutralization/precipitation.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-8477Extraction solvent.
BrineNaCl(aq)---Aqueous wash.
Stage 1: Synthesis of Ethyl 5-Methoxy-2-methyl-1H-indole-3-carboxylate

This procedure details the acid-catalyzed cyclization to form the indole ester. Polyphosphoric acid is an effective catalyst and solvent for this transformation.

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add Polyphosphoric Acid (PPA) (approx. 100 g). Begin stirring and heat the PPA to 60-70 °C to reduce its viscosity.

  • Reagent Addition: In a separate beaker, mix 4-methoxyphenylhydrazine hydrochloride (10.0 g, 57.3 mmol) and ethyl 2-methylacetoacetate (8.7 g, 60.3 mmol, 1.05 eq.).

  • Initiation of Reaction: Carefully and portion-wise, add the premixed reagents to the warm, stirring PPA over 15-20 minutes. An exothermic reaction will occur. Use an ice-water bath to maintain the internal temperature between 80-90 °C.

  • Reaction Progress: After the addition is complete, continue stirring the mixture at 85 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The formation of a new, UV-active spot and consumption of starting materials indicates reaction progression.

  • Work-up: Once the reaction is complete, allow the mixture to cool to approximately 60 °C. Carefully and slowly pour the viscous reaction mixture into a beaker containing 500 mL of crushed ice and water with vigorous stirring. This will decompose the PPA and precipitate the crude product.

  • Isolation: Stir the resulting slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration and wash the filter cake thoroughly with water until the filtrate is neutral (pH ~7).

  • Purification: Dry the crude solid under vacuum. The product can be further purified by recrystallization from hot ethanol to yield ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate as a solid.

Workflow_Stage1 Workflow: Synthesis of Indole Ester A 1. Charge PPA to Reactor Heat to 70°C C 3. Add Reagents to PPA (Maintain T < 90°C) A->C B 2. Premix Hydrazine & Ketoester B->C D 4. React at 85°C for 1h (Monitor by TLC) C->D E 5. Quench into Ice-Water D->E F 6. Filter Precipitate E->F G 7. Wash with Water F->G H 8. Recrystallize from Ethanol G->H I Product 1: Indole Ester H->I

Caption: Experimental workflow for the synthesis of the indole ester intermediate.

Stage 2: Hydrolysis to 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid

This protocol describes the saponification of the ethyl ester to the target carboxylic acid.

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate (5.0 g, 21.4 mmol) from Stage 1.

  • Solvent and Reagent Addition: Add ethanol (100 mL) and a solution of potassium hydroxide (2.4 g, 42.8 mmol, 2.0 eq.) in water (20 mL).

  • Hydrolysis: Heat the mixture to reflux (approximately 80-85 °C) with stirring. The reaction is typically complete within 2-4 hours, which can be monitored by TLC until the starting ester spot has disappeared.[11]

  • Work-up and Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove most of the ethanol. Dilute the remaining aqueous solution with 100 mL of water.

  • Precipitation: Cool the solution in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of concentrated hydrochloric acid. A thick, white precipitate of the carboxylic acid will form.

  • Purification: Stir the cold suspension for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with cold water (2 x 25 mL) to remove any inorganic salts.

  • Drying: Dry the product in a vacuum oven at 50 °C to afford 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid as a stable, solid product.

Results and Data Summary

The described protocol provides a reliable route to the target compound. The following data are typical for this synthesis.

CompoundStageTypical YieldMelting Point (°C)Appearance
Ethyl 5-Methoxy-2-methyl-1H-indole-3-carboxylate175-85%148-151Off-white to light tan solid
5-Methoxy-2-methyl-1H-indole-3-carboxylic acid290-98%215-218White to off-white powder

Troubleshooting and Critical Considerations

  • Temperature Control: The initial cyclization is exothermic.[12] Careful control of the addition rate and external cooling are essential to prevent side reactions and ensure a safe operation.

  • Choice of Acid: While PPA is effective, other acids like sulfuric acid in ethanol or Lewis acids can also be used.[9] However, PPA often gives cleaner reactions and higher yields for this type of substrate.

  • Purity of Starting Materials: The purity of the 4-methoxyphenylhydrazine and the ketoester is crucial. Impurities can lead to the formation of colored byproducts and complicate purification.

  • Hydrolysis Monitoring: Ensure the hydrolysis in Stage 2 goes to completion. Incomplete hydrolysis will result in a mixture of ester and acid, which can be difficult to separate. A simple TLC check is highly effective.

  • Product Precipitation: During the acidic workup in Stage 2, slow addition of acid while cooling is important to promote the formation of easily filterable crystals rather than an oil or fine powder.

References

  • Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism. Chemistry Learner. Retrieved from [Link]

  • Wikipedia. (2023). Fischer indole synthesis. In Wikipedia. Retrieved from [Link]

  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 23). Fischer Indole Synthesis. J&K Scientific. Retrieved from [Link]

  • Hassan, S. S., et al. (2021). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PMC. Retrieved from [Link]

  • ResearchGate. (2026, February 20). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. ResearchGate. Retrieved from [Link]

  • ACS Publications. (n.d.). Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. ACS Publications. Retrieved from [Link]

  • MDPI. (2010, April 8). New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • ResearchGate. (2025, October 12). (PDF) Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. ResearchGate. Retrieved from [Link]

  • Der Pharma Chemica. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica. Retrieved from [Link]

  • DOI. (n.d.). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. DOI. Retrieved from [Link]

Sources

Method

HPLC analysis of 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid

An Application Note for the Isocratic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid Authored by: A Senior Application Scientist Abstract This c...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Isocratic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note details a robust and validated isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid. The significance of this compound as a key intermediate in pharmaceutical synthesis necessitates a reliable analytical method to ensure its purity, stability, and quality. This guide provides a foundational protocol, elucidates the scientific rationale behind the methodological choices, and presents a complete framework for method validation in accordance with International Council for Harmonisation (ICH) guidelines. It is intended for researchers, quality control analysts, and drug development professionals who require a precise, accurate, and trustworthy method for the characterization of this indole derivative.

Introduction and Scientific Rationale

5-Methoxy-2-methyl-1H-indole-3-carboxylic acid is a heterocyclic compound belonging to the indole family. Indole derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules and their utility as versatile synthetic precursors.[1] Accurate quantification and impurity profiling are critical for ensuring the quality and consistency of this starting material in a regulated drug development environment.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[2] The selected Reversed-Phase (RP) mode is ideally suited for separating moderately polar compounds like our target analyte from potential non-polar or more polar impurities.

The core of this method relies on controlling the ionization state of the analyte to achieve optimal retention and peak shape. 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid contains a carboxylic acid functional group, making it an acidic compound. In RP-HPLC, retaining ionizable compounds requires suppression of their ionization. By acidifying the mobile phase to a pH well below the analyte's pKa, the carboxylic acid group remains in its protonated, neutral form.[3] This uncharged state increases the molecule's hydrophobicity, promoting interaction with the non-polar C18 stationary phase and leading to better retention, sharper peaks, and improved chromatographic performance.[3][4]

Physicochemical Properties of the Analyte

Understanding the analyte's properties is fundamental to rational method development.

PropertyValueSource
Chemical Structure PubChem
Molecular Formula C₁₁H₁₁NO₃[5][6][7]
Molecular Weight 205.21 g/mol [5][7][8]
Appearance Solid[8]
Predicted XlogP 2.2[9]
Functional Groups Carboxylic acid, Methoxy, Methyl, Indole NH[10]

The structure image is illustrative and based on the compound name.

Recommended Materials and Methods

Instrumentation and Equipment
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • pH Meter: Calibrated.

  • Volumetric Glassware: Class A.

  • Filtration Assembly: For mobile phase and sample filtration (0.45 µm or 0.22 µm filters).

Reagents and Standards
  • 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid: Reference Standard (>98% purity).

  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: Deionized (DI) water, purified to >18 MΩ·cm (e.g., Milli-Q®).

  • Formic Acid (FA): HPLC grade (≥99%).

  • Methanol (MeOH): HPLC grade (for sample preparation).

Optimized Chromatographic Conditions

The following conditions were optimized to provide efficient separation with excellent peak symmetry.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides the necessary hydrophobicity for retaining the indole derivative. The column dimensions and particle size offer a good balance between resolution and analysis time.
Mobile Phase Acetonitrile : Water (with 0.1% Formic Acid) (55:45, v/v)The ACN/Water ratio provides optimal elution strength. The addition of 0.1% Formic Acid lowers the mobile phase pH to ~2.7, ensuring the carboxylic acid is fully protonated, which prevents peak tailing and improves retention.[3][11]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without generating excessive backpressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.
Detection Wavelength 280 nmThe indole ring system exhibits strong UV absorbance. 280 nm is a common and effective wavelength for detecting indole-containing compounds, providing high sensitivity.[12]
Injection Volume 10 µLA suitable volume to achieve good signal-to-noise ratio without causing column overload.
Run Time 10 minutesSufficient time for the elution of the main peak and any closely related impurities.

Experimental Protocols

Mobile Phase Preparation (1 L)
  • Measure 450 mL of purified water into a 1 L solvent bottle.

  • Carefully add 1.0 mL of formic acid to the water and mix thoroughly.

  • Add 550 mL of acetonitrile to the bottle.

  • Cap the bottle and sonicate for 10-15 minutes to degas the solution.

  • Filter the mobile phase through a 0.45 µm solvent filter if required by the instrument manufacturer.

Standard Solution Preparation
  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 12.5 mg of the 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solution (50 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the mobile phase.

Sample Preparation
  • Accurately weigh a sample powder equivalent to approximately 12.5 mg of the analyte into a 25 mL volumetric flask.

  • Add approximately 20 mL of methanol and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature and dilute to volume with methanol. This yields a nominal concentration of 500 µg/mL.

  • Pipette 2.5 mL of this solution into a 25 mL volumetric flask and dilute to volume with the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis Workflow

The following diagram illustrates the logical flow of the analytical procedure.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Evaluation A Mobile Phase Preparation C System Equilibration (≥ 30 mins) A->C B Standard & Sample Solution Preparation D System Suitability Test (SST) (5x Standard Injections) B->D E Sample Sequence Analysis (Standard, Blanks, Samples) D->E SST Pass? F Peak Integration & Quantification E->F G Final Report Generation F->G

Caption: Workflow for the .

System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified. This is a core principle of a self-validating system.[13][14][15] Inject the Working Standard Solution (50 µg/mL) five times and evaluate the following parameters.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and the quality of the separation.
%RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and the stability of the detector response.
%RSD of Retention Time ≤ 1.0%Confirms the stability and precision of the pump and mobile phase composition.

Method Validation Protocol

To demonstrate that the analytical procedure is fit for its intended purpose, a validation study must be conducted. The following protocols are based on the ICH Q2(R1) and the recently updated Q2(R2) guidelines.[16][17][18][19]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol: Analyze a blank (mobile phase), the reference standard, a sample solution, and a sample spiked with known related substances (if available). The retention time of the analyte peak in the sample should match that of the standard, and there should be no significant interfering peaks at the analyte's retention time in the blank.

Linearity and Range

Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the detector response.

  • Protocol: Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the working concentration (e.g., 25, 37.5, 50, 62.5, and 75 µg/mL). Inject each standard in triplicate.

  • Acceptance Criteria: Plot the mean peak area against concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value. It is typically assessed by a recovery study.

  • Protocol: Spike a sample matrix (or placebo) with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare each level in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[2]

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision): Analyze six independent sample preparations at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: Repeat the experiment on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for each set of measurements should be ≤ 2.0%.

Limit of Quantitation (LOQ)

The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: Can be determined based on the signal-to-noise ratio (typically S/N ≥ 10) or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The determined LOQ concentration must show acceptable precision (%RSD ≤ 10%) and accuracy.

Robustness

Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small variations to the method parameters one at a time. Examples include:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase Composition (e.g., ± 2% organic content)

  • Acceptance Criteria: The system suitability parameters must still be met, and the results should not be significantly impacted by these minor changes.

Conclusion

This application note provides a comprehensive, scientifically-grounded HPLC method for the analysis of 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid. The detailed protocols for both the analytical procedure and its validation ensure that the method is robust, reliable, and fit for purpose in a regulated environment. By explaining the causality behind key experimental choices, this guide empowers scientists to not only replicate the method but also to understand and troubleshoot it effectively. Adherence to the outlined system suitability and validation criteria will generate data of the highest integrity, supporting drug development and quality control activities.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]

  • Agilent Technologies. (2023, April 15). Understanding the Latest Revisions to USP <621>. [Link]

  • United States Pharmacopeia (USP). (2023, November 1). USP-NF <621> Chromatography. [Link]

  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?[Link]

  • United States Pharmacopeia (USP). (2022, December 1). <621> Chromatography. [Link]

  • SIELC Technologies. Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column. [Link]

  • Lin, Y. H., et al. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 22(3), 463. [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?[Link]

  • Patel, P., et al. (2020). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. International Journal of Pharmaceutical Research, 12(4). [Link]

  • Duca, R. C., et al. (2012). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Annals of Microbiology, 62(4), 1737–1741. [Link]

  • Rao, B. M., et al. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Chromatographic Science, 50(9), 818-824. [Link]

  • ResearchGate. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. [Link]

  • Neue, U. D., & Kuss, H. J. (2004). pH Gradient Reversed-Phase HPLC. Analytical Chemistry, 76(1), 168-176. [Link]

  • Pěnčík, A., et al. (2011). Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.). Journal of Agricultural and Food Chemistry, 59(19), 10489–10495. [Link]

  • International Journal of Scientific and Research Publications. Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • Slideshare. ICH guidelines for validation final. [Link]

  • International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency (EMA). (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • PubChemLite. 5-methoxy-2-methyl-1h-indole-3-carboxylic acid. [Link]

  • MDPI. (2024, May 8). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Link]

  • Al-Suhaimi, E. A., et al. (2019). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Molecules, 24(23), 4279. [Link]

  • PubChemLite. 5-methoxy-3-methyl-1h-indole-2-carboxylic acid. [Link]

  • NIST. 5-Methoxyindole-2-carboxylic acid. [Link]

Sources

Application

Animal models for 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid research

An In-Depth Guide to Preclinical Evaluation of 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid Introduction: Unlocking the Therapeutic Potential of an Indole Scaffold Indole and its derivatives represent a cornerstone in...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Preclinical Evaluation of 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid

Introduction: Unlocking the Therapeutic Potential of an Indole Scaffold

Indole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for numerous natural products and synthetic therapeutic agents.[1][2] Their diverse biological activities stem from the unique physicochemical properties of the indole nucleus, which can interact with a wide array of biological targets.[2] 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid is an indole derivative with potential for broad therapeutic applications. Related methoxy-indole compounds have demonstrated anti-inflammatory, analgesic, neuroprotective, and chemoprotective properties in preclinical studies.[1][3]

This guide provides a comprehensive overview of key animal models and protocols for the preclinical investigation of 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid. As a Senior Application Scientist, the focus here is not merely on procedural steps but on the strategic rationale behind model selection, experimental design, and data interpretation to build a robust preclinical data package.

Section 1: Foundational Pharmacokinetic (PK) Profiling in Rodents

Expertise & Rationale: Before assessing efficacy, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a compound is paramount.[4] A rodent pharmacokinetic (PK) study is essential to determine key parameters like bioavailability, plasma concentration over time (AUC), maximum concentration (Cmax), and half-life (t½).[5][6] This data is critical for selecting appropriate doses and dosing schedules for subsequent efficacy studies, ensuring that the compound reaches the target tissue in sufficient concentrations to exert a pharmacological effect.[4][7]

Protocol 1: Single-Dose Pharmacokinetic Study in Rats

This protocol outlines a standard single-dose PK study to evaluate the compound after intravenous (IV) and oral (PO) administration.

Materials:

  • 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid

  • Appropriate vehicle for IV and PO administration (e.g., Solutol/Ethanol/Water)

  • Male Wistar rats (250-300g)

  • Blood collection tubes (containing K2-EDTA)

  • Cannulas (for IV administration and serial blood sampling, if applicable)

  • Gavage needles (for PO administration)

  • Centrifuge, vortex mixer, and freezer (-80°C)

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Acclimatization: Acclimatize animals for at least 7 days under standard laboratory conditions.

  • Dose Formulation: Prepare fresh dosing formulations on the day of the experiment. Ensure the compound is fully dissolved or uniformly suspended.

  • Animal Groups: Divide animals into two main groups as detailed in the table below. A typical study involves 3-4 animals per time point if terminal sampling is used, or fewer if serial sampling from cannulated animals is performed.[8]

  • Administration:

    • IV Group: Administer the compound via a tail vein or cannula at a low dose (e.g., 1-2 mg/kg).

    • PO Group: Administer the compound via oral gavage at a higher dose (e.g., 10-20 mg/kg).

  • Blood Sampling: Collect blood samples (approx. 100-200 µL) at designated time points.[6][8] For serial sampling, a common technique is via the submandibular vein.[6]

  • Sample Processing: Immediately after collection, transfer blood to K2-EDTA tubes, mix gently, and place on ice. Centrifuge at 4°C to separate plasma.

  • Storage & Analysis: Store plasma samples at -80°C until analysis. Quantify the concentration of the parent compound (and any major metabolites, if desired) using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters using non-compartmental analysis software.

Data Presentation: Typical PK Study Design
ParameterIntravenous (IV) GroupOral (PO) Group
Strain/Species Wistar RatWistar Rat
Dose 2 mg/kg10 mg/kg
Vehicle 10% DMSO, 40% PEG400, 50% Saline0.5% CMC in Water
Animals/Group 3-53-5
Blood Time Points 5, 15, 30 min; 1, 2, 4, 8, 24 hr15, 30 min; 1, 2, 4, 8, 12, 24 hr
Sample Matrix Plasma (K2-EDTA)Plasma (K2-EDTA)
Key Readouts Cmax, AUC, t½, ClearanceCmax, Tmax, AUC, t½, Bioavailability
Visualization: General Pharmacokinetic Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Acclimatize Animal Acclimatization (7 days) Formulate Dose Formulation Acclimatize->Formulate Dose_IV IV Administration Formulate->Dose_IV Dose_PO PO Administration Sampling Serial Blood Sampling (Pre-defined timepoints) Dose_IV->Sampling Dose_PO->Sampling Process Plasma Separation (Centrifugation) Sampling->Process Bioanalysis LC-MS/MS Bioanalysis Process->Bioanalysis PK_Calc PK Parameter Calculation (AUC, Cmax, t½) Bioanalysis->PK_Calc Report Final Report PK_Calc->Report

Caption: Workflow for a rodent pharmacokinetic study.

Section 2: Efficacy in Models of Inflammation and Pain

Expertise & Rationale: Given the known anti-inflammatory activity of many indole derivatives, assessing the compound in relevant models is a logical next step.[1] We will explore two standard models: an acute model to assess general anti-inflammatory activity and a chronic model that mimics aspects of inflammatory disease like arthritis.[9][10][11]

Protocol 2.1: Carrageenan-Induced Paw Edema in Rats (Acute Inflammation)

This model is a gold-standard for evaluating the acute anti-inflammatory effects of novel compounds.[12] Carrageenan injection induces a localized, biphasic inflammatory response, allowing for a straightforward measurement of edema (swelling) inhibition.

Materials:

  • Male Wistar rats (180-220g)

  • 1% (w/v) Carrageenan solution in sterile saline

  • P plethysmometer or digital calipers

  • Positive control: Indomethacin (10 mg/kg, PO)

Methodology:

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat.

  • Compound Administration: Administer the test compound, vehicle, or positive control (Indomethacin) orally 1 hour before the carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage increase in paw volume for each animal relative to its baseline. Then, calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Protocol 2.2: Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats (Chronic Inflammatory Pain)

The CFA model induces a robust and sustained inflammatory response, characterized by joint inflammation, swelling, and pain-like behaviors such as thermal hyperalgesia and mechanical allodynia.[10] It is used to evaluate compounds for their potential to treat chronic inflammatory conditions.

Materials:

  • Male Lewis or Wistar rats (180-220g)

  • Complete Freund's Adjuvant (CFA)

  • Plantar test apparatus (for thermal hyperalgesia)

  • Von Frey filaments (for mechanical allodynia)

  • Positive control: Celecoxib or Methotrexate

Methodology:

  • Baseline Pain Thresholds: Before induction, measure baseline paw withdrawal latency to a thermal stimulus (plantar test) and paw withdrawal threshold to a mechanical stimulus (von Frey filaments).

  • Induction of Arthritis: Inject 0.1 mL of CFA into the sub-plantar surface of the right hind paw. This is Day 0.

  • Disease Development: Monitor animals daily for signs of arthritis, including paw swelling and redness. The peak inflammatory response typically occurs between days 14 and 21.

  • Treatment: Begin daily dosing with the test compound, vehicle, or positive control on a designated day post-CFA injection (e.g., Day 14) and continue for a set period (e.g., 7-14 days).

  • Endpoint Assessments:

    • Paw Volume: Measure paw volume periodically throughout the study.

    • Pain Behavior: Re-assess thermal hyperalgesia and mechanical allodynia at the end of the treatment period.

    • Histopathology: At study termination, collect the inflamed joint for histological analysis of inflammation and cartilage damage.

Visualization: CFA-Induced Arthritis Study Workflow

G cluster_pre Pre-Induction (Day -1) cluster_induce Induction (Day 0) cluster_treat Treatment Phase (e.g., Day 14-21) cluster_post Endpoint Analysis (Day 21) Baseline Baseline Behavioral Testing (Thermal & Mechanical) Induce CFA Injection (Intra-plantar) Baseline->Induce Develop Arthritis Development (Monitor Paw Volume) Induce->Develop Dosing Daily Dosing (Test Compound / Vehicle) Develop->Dosing Endpoint Final Behavioral & Edema Measurements Dosing->Endpoint Histo Tissue Collection (Histopathology) Endpoint->Histo

Caption: Workflow for a CFA-induced arthritis efficacy study.

Section 3: Efficacy in an Oncology Model

Expertise & Rationale: Indole derivatives have been investigated for their cytotoxic effects against cancer cells.[2] A human tumor xenograft model is the most common in vivo platform to test the anti-tumor efficacy of a new compound.[13] In this model, human cancer cells are implanted into immunodeficient mice, allowing the tumor to grow.[14] The effect of the test compound on tumor growth inhibition is then evaluated.

Protocol 3: Human Breast Cancer (MCF-7) Xenograft in Nude Mice

This protocol describes a cell line-derived xenograft (CDX) model using MCF-7 cells, a well-characterized human breast cancer cell line.

Materials:

  • MCF-7 human breast cancer cell line

  • Female athymic nude mice (Nu/Nu), 6-8 weeks old

  • Cell culture medium (e.g., EMEM with 10% FBS)

  • Matrigel® or Cultrex® BME.

  • Digital calipers

  • Positive control: Doxorubicin or Paclitaxel

Methodology:

  • Cell Culture: Culture MCF-7 cells under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.[13]

  • Tumor Growth Monitoring: Monitor animals for tumor formation. Once tumors are palpable, measure their dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: V = (Length x Width²) / 2.

  • Randomization and Treatment: When average tumor volumes reach a pre-determined size (e.g., 100-150 mm³), randomize mice into treatment groups.[15] Begin dosing with the test compound, vehicle, or positive control according to the defined schedule.

  • Monitoring: Throughout the treatment period, monitor tumor volume and animal body weight (as an indicator of toxicity) 2-3 times per week.

  • Study Endpoint: The study may be terminated when tumors in the control group reach a pre-defined maximum size (e.g., 1500-2000 mm³), or after a fixed duration of treatment.

  • Data Analysis: The primary endpoint is Tumor Growth Inhibition (TGI). At the end of the study, tumors are excised and weighed.

Data Presentation: Typical Oncology Study Groups
GroupTreatmentDose (mg/kg)RouteScheduleN
1Vehicle Control-PODaily8-10
2Test Compound25PODaily8-10
3Test Compound50PODaily8-10
4Positive Control5IVQWx28-10
Visualization: Oncology Xenograft Study Workflow

G cluster_prep Preparation cluster_implant Implantation & Growth cluster_treat Treatment & Monitoring cluster_end Endpoint Culture Cell Culture (MCF-7) Prepare Prepare Cell Suspension (with Matrigel) Culture->Prepare Implant Subcutaneous Implantation in Nude Mice Prepare->Implant Monitor_Growth Monitor Tumor Growth (to ~100 mm³) Implant->Monitor_Growth Randomize Randomize into Groups Monitor_Growth->Randomize Treat Initiate Dosing Regimen Randomize->Treat Monitor_TGI Measure Tumor Volume & Body Weight (2x/week) Treat->Monitor_TGI Endpoint Terminate Study (Tumor Excision & Weight) Monitor_TGI->Endpoint Analysis Calculate TGI Endpoint->Analysis

Caption: Workflow for a cell line-derived xenograft study.

References

  • Rodent Pharmacokinetics. WuXi AppTec Lab Testing Division.
  • Rodent PK Studies | Mouse, R
  • What in vivo models are used for pain studies?.
  • In Vivo Pain Models.
  • Pain, Immunology & Inflamm
  • Pharmacokinetic studies in mice or r
  • Establishment of Patient-Derived Xenografts in Mice. Bio-protocol.
  • Leading In Vivo and In Vitro Inflamm
  • Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. PMC.
  • Murine Pharmacokinetic Studies. PMC, NIH.
  • Advanced in vivo inflamm
  • Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling.
  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne.
  • Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory.
  • Methods to study xenografted human cancer in genetically diverse mice. PMC, NIH.
  • New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors. PMC.
  • Synthesis, Reactivity and Biological Properties of Methoxy-Activ
  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul
  • Five methoxy-2-methyl-3-indole acetic acid. A metabolite and alkali hydrolysis product of indomethacin, markedly inhibits platelet aggregation only in the presence of aorta or a product released by aorta. PubMed.
  • Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N′-[(E)-(3-nitrophenyl)
  • Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PMC.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid

Welcome to the technical support guide for 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid (CAS No. 32387-22-7).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid (CAS No. 32387-22-7). This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm trying to dissolve 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid directly in an aqueous buffer (e.g., PBS pH 7.4), but it's not dissolving. Why is this happening?

A1: This is a common issue stemming from the compound's molecular structure. It possesses a relatively non-polar indole ring system, which contributes to poor aqueous solubility. While the carboxylic acid group can be ionized to improve solubility, at a neutral pH of 7.4, a significant portion of the molecules may remain in their less soluble, protonated (uncharged) form. Carboxylic acid-containing drugs often exhibit such pH-dependent solubility.[1]

Q2: What is the recommended first step for solubilizing this compound for in vitro assays?

A2: The standard and most effective initial approach is to first create a concentrated stock solution in a water-miscible organic solvent.[2] Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing capabilities for a wide range of organic molecules.[2] This stock can then be serially diluted into your aqueous experimental medium.

Q3: I dissolved the compound in DMSO, but it precipitated when I added it to my cell culture media. What should I do?

A3: This phenomenon, known as "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous medium. The key is to ensure the final concentration of your organic co-solvent is minimal (typically <0.5% v/v) to avoid solvent-induced artifacts in biological assays.[2] If precipitation still occurs, you will need to employ more advanced solubility enhancement techniques, which are detailed in the troubleshooting guide below.

Q4: Can I use pH adjustment to increase the solubility of this compound?

A4: Absolutely. As a carboxylic acid, its solubility is highly dependent on pH.[1][3][4] By increasing the pH of the aqueous solution to be at least 1-2 units above the compound's pKa, you can deprotonate the carboxylic acid group (-COOH) into its much more water-soluble carboxylate salt form (-COO⁻).[5][6] The estimated pKa for a similar compound, 5-methoxy-2-methyl-3-indoleacetic acid, is around 4.22, so adjusting the pH to >7 should significantly improve solubility.[7]

Q5: Are there other solvents I can use besides DMSO?

A5: Yes, other water-miscible organic solvents like ethanol, methanol, or N,N-dimethylformamide (DMF) can be used. The choice of solvent can depend on the specific requirements of your experiment and the compound's solubility in each. For instance, ethanol is often preferred in formulations intended for in vivo use due to its lower toxicity compared to DMSO.[8][9]

In-Depth Troubleshooting & Methodology

Part 1: Understanding the Physicochemical Landscape

The solubility behavior of 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid is dictated by its key structural features: the hydrophobic indole core and the ionizable carboxylic acid group.

PropertyValue / CharacteristicImplication for Solubility
Molecular Formula C₁₁H₁₁NO₃[10]-
Molecular Weight 205.21 g/mol [10][11]Relatively small, but solubility is dominated by functional groups.
Functional Groups Carboxylic Acid, Indole, Methoxy, MethylThe carboxylic acid allows for pH-dependent solubility. The indole and methyl groups increase hydrophobicity.
Predicted pKa ~4.2 - 4.8At pH below this value, the compound is protonated and less soluble in water. Above this pH, it deprotonates to a more soluble salt.[3][7]
Predicted LogP ~2.0 - 2.5Indicates a preference for a lipid environment over an aqueous one, suggesting inherently low water solubility.
Part 2: Systematic Solubility Enhancement Workflow

A structured approach is crucial to efficiently find the right conditions for your experiment. The following workflow provides a logical progression from simple to more complex methods.

G cluster_0 Solubility Troubleshooting Workflow cluster_1 Advanced Strategies start Start: Compound Powder stock 1. Prepare 10-50 mM Stock in 100% DMSO start->stock dilute 2. Dilute Stock into Aqueous Buffer (e.g., PBS) stock->dilute observe Observe for Precipitation dilute->observe success Success: Solution is Clear (Final DMSO < 0.5%) observe->success No precip Precipitation Occurs observe->precip Yes ph_adjust 3a. pH Adjustment (Aqueous Buffer pH 8-9) precip->ph_adjust cosolvent 3b. Co-Solvent System (e.g., PEG, Ethanol) precip->cosolvent re_dilute_ph Dilute DMSO Stock into High pH Buffer ph_adjust->re_dilute_ph re_dilute_co Dilute DMSO Stock into Co-Solvent/Buffer Mix cosolvent->re_dilute_co final_check Observe Final Solution re_dilute_ph->final_check re_dilute_co->final_check final_success Success: Solution is Clear final_check->final_success Clear

Caption: A decision tree for troubleshooting solubility.

Part 3: Experimental Protocols

These protocols are designed to be self-validating, with clear checkpoints for success.

Protocol 1: Preparation of a Concentrated DMSO Stock Solution

  • Objective: To create a high-concentration, stable stock solution for serial dilution.

  • Materials:

    • 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid powder

    • Anhydrous, cell-culture grade DMSO

    • Calibrated analytical balance

    • Vortex mixer

    • Appropriate microcentrifuge tubes or vials

  • Methodology:

    • Calculation: Determine the mass of the compound needed for your desired stock concentration (e.g., for 1 mL of a 10 mM stock, you need 2.052 mg).

    • Weighing: Accurately weigh the compound into a sterile vial.

    • Solvent Addition: Add the calculated volume of DMSO to the vial.

    • Dissolution: Vortex the mixture vigorously for 1-2 minutes. If necessary, gentle warming in a 37°C water bath can be applied, but be cautious of potential compound degradation.[2]

    • Verification: Visually inspect the solution against a light source. It must be completely clear, with no visible particulates.

    • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: pH-Mediated Solubility Enhancement

  • Objective: To increase aqueous solubility by deprotonating the carboxylic acid.

  • Causality: The principle is to shift the equilibrium from the neutral, less soluble acid form (R-COOH) to the charged, more soluble carboxylate form (R-COO⁻) by using a basic buffer.[5][6] This ionic form has much more favorable interactions with polar water molecules.

  • Methodology:

    • Prepare your desired aqueous buffer (e.g., Tris, HEPES).

    • Adjust the pH of the buffer to a value between 8.0 and 9.0 using NaOH. Do not use an acidic buffer.

    • Prepare a concentrated stock in DMSO as described in Protocol 1.

    • Perform a serial dilution of the DMSO stock directly into the high-pH buffer.

    • Vortex briefly after each dilution step.

    • Validation: The final solution should remain clear. You can verify the final pH of your working solution to ensure it remains in the desired basic range.

Protocol 3: Utilizing a Co-Solvent System

  • Objective: To solubilize the compound using a mixture of solvents for challenging cases.

  • Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[12] This "less polar" environment lowers the energy barrier for solvating a hydrophobic molecule like our indole derivative.

  • Materials:

    • DMSO stock solution (from Protocol 1)

    • Polyethylene glycol 400 (PEG 400) or Propylene Glycol (PG)[9]

    • Ethanol

    • Saline or desired aqueous buffer

  • Methodology:

    • Start with your concentrated DMSO stock solution.

    • In a separate tube, prepare your co-solvent vehicle. A common formulation for in vivo studies might be 10% DMSO, 40% PEG 400, and 50% saline. The exact ratios must be optimized and validated for non-toxicity in your specific assay.

    • Slowly add the DMSO stock solution to the co-solvent vehicle while vortexing.

    • Validation: Ensure the final solution is clear. It is critical to run a vehicle-only control in your experiments to account for any effects of the co-solvent mixture itself.

Caption: The effect of pH on the compound's ionization state.

References

  • Effect of pH and temperature on the solubility of a surface active carboxylic acid. (n.d.). PubMed.
  • Cosolvent. (n.d.). Wikipedia.
  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
  • Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2009, April 1). Taylor & Francis.
  • pH-solubility profiles or organic carboxylic acids and their salts. (n.d.). PubMed.
  • How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. (2014, December 1). ResearchGate.
  • 5-Methoxy-2-methyl-3-indoleacetic acid 98 2882-15-7. (n.d.). Sigma-Aldrich.
  • 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid 32387-22-7 wiki. (n.d.). Guidechem.
  • Technical Support Center: Overcoming Poor Solubility of Indole Intermediates. (n.d.). Benchchem.
  • How does pH affect water solubility of organic acids (or acids in general)?. (2012, February 27). Reddit.
  • Given the data in Problem 47: b. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer?. (n.d.). Pearson.
  • 5-METHOXY-2-METHYL-3-INDOLEACETIC ACID 2882-15-7 wiki. (n.d.). Guidechem.
  • 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid. (n.d.). Sapphire Bioscience.
  • Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025, July 31). Patsnap Eureka.

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid

Welcome to the Technical Support Center. 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid is a highly valuable synthetic intermediate, frequently utilized in the development of indomethacin analogs and novel allosteric mod...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid is a highly valuable synthetic intermediate, frequently utilized in the development of indomethacin analogs and novel allosteric modulators for G-protein-coupled receptors (GPCRs) such as CRTH2[1].

While the two-stage synthesis—comprising a Fischer Indole Synthesis followed by ester saponification—is standard, researchers frequently encounter severe yield drops. The electron-rich nature of the 5-methoxyindole core makes it highly susceptible to polymerization and acid-catalyzed decarboxylation. This guide provides a self-validating protocol, mechanistic troubleshooting, and quantitative benchmarks to ensure high-yield, reproducible synthesis.

Section 1: Synthesis Workflow & Mechanistic Pathways

The following diagram maps the standard synthetic workflow, highlighting the critical failure points where yield is most commonly lost.

SynthesisWorkflow Start 4-Methoxyphenylhydrazine + Ethyl Acetoacetate Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation Cyclization Fischer Indole Cyclization (Acid Catalyst, e.g., ZnCl2) Hydrazone->Cyclization Heat Ester Ethyl 5-methoxy-2-methyl- 1H-indole-3-carboxylate Cyclization->Ester [3,3]-Sigmatropic Rearrangement Err1 Tar Formation / Incomplete Cyclization Cyclization->Err1 Overheating / Harsh Acid Saponification Saponification (NaOH, EtOH/H2O, Reflux) Ester->Saponification Hydrolysis Acidification Controlled Acidification (Dilute HCl, T < 5°C) Saponification->Acidification Intermediate Salt Product 5-Methoxy-2-methyl-1H- indole-3-carboxylic acid Acidification->Product Precipitation Err2 Decarboxylation (Loss of CO2) Acidification->Err2 T > 10°C or Excess Strong Acid

Caption: Workflow for 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid synthesis, highlighting critical failure points.

Section 2: Self-Validating Experimental Protocol

To ensure reproducibility, this protocol incorporates built-in validation checkpoints. Do not proceed to the next step unless the validation criteria are met.

Phase 1: Fischer Indole Synthesis (Ester Formation)
  • Hydrazone Formation: Dissolve 1.0 eq of 4-methoxyphenylhydrazine hydrochloride and 1.1 eq of ethyl acetoacetate in absolute ethanol. Reflux for 2 hours.

    • Validation Checkpoint: Analyze via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the baseline hydrazine spot is consumed, and a new UV-active hydrazone spot appears.

  • Cyclization: Remove the ethanol under reduced pressure. Resuspend the crude hydrazone in glacial acetic acid and add 2.0 eq of anhydrous Zinc Chloride ( ZnCl2​ ). Heat to 90°C for 4 hours. The Lewis acid catalyzes the [3,3]-sigmatropic rearrangement and subsequent ammonia elimination[2].

  • Workup: Pour the dark mixture into crushed ice. The intermediate, ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate , will precipitate. Filter, wash with cold water, and recrystallize from ethanol to yield off-white crystals.

Phase 2: Saponification & Controlled Acidification
  • Hydrolysis: Suspend the ester in a mixture of 10% aqueous NaOH and ethanol (1:1 v/v). Reflux for 3 hours until the suspension becomes a homogeneous solution.

    • Validation Checkpoint: TLC must confirm the complete disappearance of the ester spot.

  • Acidification (CRITICAL): Cool the reaction mixture to 0–5°C using an ice-salt bath. Slowly add dilute HCl (1M) dropwise under vigorous stirring until the pH reaches 4.0–4.5. Do not allow the internal temperature to exceed 5°C.

  • Isolation: Filter the precipitated 5-methoxy-2-methyl-1H-indole-3-carboxylic acid immediately. Wash with ice-cold water and dry under a high vacuum in a desiccator.

Section 3: Troubleshooting Guides & FAQs

Q1: Why is my yield low during the Fischer Indole cyclization, and why is the reaction mixture turning into a black tar? Expert Insight: Tar formation is typically caused by the polymerization of electron-rich indole intermediates under excessively harsh acidic conditions or poor temperature control. The 5-methoxy group strongly activates the aromatic ring, making it susceptible to electrophilic attack and oxidative degradation. Solution:

  • Catalyst Substitution: Switch from strong Brønsted acids (like polyphosphoric acid or concentrated H2​SO4​ ) to a milder Lewis acid catalyst like anhydrous ZnCl2​ in acetic acid.

  • Thermal Control: Strictly control the internal reaction temperature. Do not exceed 90°C. If tar persists, perform the cyclization under an inert argon atmosphere to prevent oxidative side reactions.

Q2: After saponification and acidification, my isolated product lacks the carboxylic acid peak in NMR or shows a mass corresponding to 5-methoxy-2-methylindole. What happened? Expert Insight: Your product underwent acid-catalyzed hydrolytic decarboxylation . Indole-3-carboxylic acids are notoriously unstable and prone to losing CO2​ . Mechanistically, the electron-donating 5-methoxy group and the indole nitrogen stabilize protonation at the C3 position. In acidic media, the neutral tautomer forms a zwitterionic intermediate that rapidly undergoes C-C bond cleavage to release CO2​ and restore aromaticity[3]. Solution:

  • Strict Temperature Limits: Decarboxylation is highly temperature-dependent. Acidification must be performed strictly below 5°C.

  • Precision pH Control: Avoid highly concentrated acids (e.g., 12M HCl). Use 1M HCl and stop acidification exactly when the product precipitates (around pH 4.0–4.5). Prolonged exposure to low pH will drive the decarboxylation equilibrium forward.

Q3: How can I improve the purity of the final carboxylic acid without using column chromatography? Expert Insight: Indole-3-carboxylic acids can degrade on silica gel due to the slightly acidic nature of the stationary phase, leading to on-column decarboxylation. Solution: Purify via acid-base extraction. Dissolve the crude product in a mild aqueous base (e.g., saturated NaHCO3​ ). Filter off any insoluble decarboxylated byproduct (5-methoxy-2-methylindole), and carefully re-precipitate the target product by slow, cold acidification. Alternatively, recrystallize the product from a mixture of ethyl acetate and hexanes.

Section 4: Quantitative Data Summary

Use the following benchmark data to evaluate the health of your synthetic workflow:

Reaction StepOptimal TemperatureReagents / CatalystTarget pHExpected YieldCommon Byproduct
Hydrazone Formation 78°C (Reflux)EtOHNeutral>95%Unreacted starting materials
Fischer Cyclization 90°C ZnCl2​ / AcOHAcidic65–75%Polymeric tar
Saponification 85°C (Reflux)10% NaOH / EtOH>12>90%Unreacted ester
Acidification 0–5°C1M HCl4.0–4.580–85%5-Methoxy-2-methylindole
References
  • Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Organic synthesis of indomethacin - The Science Snail Source: The Science Snail URL:[Link]

  • Protonated Carbonic Acid and Reactive Intermediates in the Acidic Decarboxylation of Indolecarboxylic Acids | The Journal of Organic Chemistry Source: ACS Publications URL:[Link]

Sources

Troubleshooting

Technical Support Center: NMR Troubleshooting for 5-Methoxy-2-methyl-1H-indole-3-carboxylic Acid

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help you systematically identify, understand, and eliminate structural impurities in the synthesis of 5-Methoxy-2-methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help you systematically identify, understand, and eliminate structural impurities in the synthesis of 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid .

Because this compound is a critical intermediate (often synthesized via the Fischer Indole pathway) and is structurally related to highly active pharmaceutical ingredients like indomethacin, ensuring its absolute purity is paramount. This guide focuses on interpreting 1 H NMR spectra to diagnose synthetic failures, degradation pathways, and purification bottlenecks.

Diagnostic Workflow: NMR Impurity Identification

Before diving into specific peak assignments, use the logical workflow below to rapidly screen your 1 H NMR spectrum (acquired in DMSO- d6​ ) for the most common synthetic and degradative impurities.

NMR_Troubleshooting A Acquire 1H NMR (DMSO-d6) B Check Aliphatic Region (1.0 - 5.0 ppm) A->B C Check Aromatic Region (6.0 - 8.0 ppm) A->C D q @ 4.2 ppm, t @ 1.3 ppm? B->D F Singlet @ ~6.1 ppm? C->F E Ethyl Ester Intermediate (Incomplete Saponification) D->E Yes H Pure Product Confirmed D->H No G Decarboxylated Degradant (5-Methoxy-2-methylindole) F->G Yes F->H No

Diagnostic decision tree for identifying primary impurities in 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid.

Reference NMR Data

To identify anomalies, you must first establish the baseline of a pure sample. Below is the self-validating expected 1 H NMR profile for the pure target compound.

Table 1: Expected 1 H NMR Shifts (400 MHz, DMSO- d6​ )

Proton EnvironmentExpected Shift (ppm)MultiplicityIntegrationAssignment & Causality Notes
-COOH ~12.10Broad Singlet1HHighly deshielded; broad due to chemical exchange.
Indole NH ~11.60Broad Singlet1HHydrogen-bond donor; broadens with trace water.
Aromatic H-4 7.40d (J ~ 2.5 Hz)1HMeta-coupled to H-6. Deshielded by the adjacent methoxy group.
Aromatic H-7 7.25d (J ~ 8.8 Hz)1HOrtho-coupled to H-6.
Aromatic H-6 6.75dd (J = 8.8, 2.5 Hz)1HExhibits both ortho and meta coupling.
Methoxy (-OCH 3​ ) 3.78Singlet3HSharp singlet at C-5 position.
Methyl (-CH 3​ ) 2.62Singlet3HSharp singlet at C-2 position.

Troubleshooting Guide & FAQs

Q1: I observe a distinct quartet at 4.2 ppm and a triplet at 1.3 ppm. What is this impurity, and how does it originate?

A1: This is the unreacted ethyl ester intermediate (Ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate ). The synthesis of your target compound typically proceeds via the Fischer Indole Synthesis using 4-methoxyphenylhydrazine and ethyl acetoacetate [1]. This condensation yields the ethyl ester, which must subsequently be hydrolyzed (saponified) to yield the free carboxylic acid. The presence of these classic ethyl group signals indicates that your base-catalyzed hydrolysis was incomplete.

Q2: My spectrum shows an unexpected singlet in the aromatic region around 6.1 ppm, and the integration of the carboxylic acid proton is lower than expected. Is my product degrading?

A2: Yes, your product has degraded. Indole-3-carboxylic acids are highly susceptible to hydrolytic and thermal decarboxylation [2]. The mechanism proceeds via an A-S E​ 2 pathway involving a zwitterionic intermediate, leading to the loss of CO 2​ and the formation of 5-methoxy-2-methylindole . The anomalous singlet at ~6.1 ppm corresponds to the newly formed C-3 proton on the indole ring. To prevent this, avoid prolonged heating during recrystallization and ensure the pH is carefully controlled during the acidic workup.

Q3: My baseline is noisy, and I see broad multiplet peaks around 6.8-7.1 ppm that don't match the indole core. Could this be unreacted starting material?

A3: This is highly likely to be residual 4-methoxyphenylhydrazine starting material. Hydrazines are prone to oxidation and can form complex, resinous mixtures if not fully consumed during the Fischer indolization [1]. If you observe these peaks alongside a broad signal around 4.0-5.0 ppm (hydrazine -NH-NH 2​ protons), you must implement a rigorous acidic wash during your organic extraction to protonate and remove the unreacted hydrazine into the aqueous layer.

Q4: How can I unambiguously differentiate between the carboxylic acid proton, the indole NH, and residual water in my DMSO- d6​ sample?

A4: Because the -COOH, -NH, and H 2​ O protons are all exchangeable, their exact chemical shifts will drift based on sample concentration, temperature, and moisture content. To confidently assign them, you must perform a self-validating D 2​ O Exchange Experiment (see Protocol 2 below).

Validated Experimental Protocols

Protocol 1: Self-Validating Saponification Workflow

To eliminate the ethyl ester impurity (Q1), use this forced-completion hydrolysis protocol. It is designed to be self-validating through simple TLC and NMR checks.

  • Reaction Setup: Suspend the crude ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate in a 1:1 (v/v) mixture of 10% aqueous NaOH and Ethanol (10 mL per gram of ester).

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4 hours.

  • In-Process Validation (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: EtOAc:Hexane 1:1). The reaction is complete only when the higher R f​ ester spot completely disappears, leaving a baseline spot (the sodium salt of the acid).

  • Workup: Cool the mixture to 0°C in an ice bath. Slowly acidify with 1M HCl until the pH reaches 2-3. Caution: Do not use concentrated HCl or excessive heat, as this will trigger decarboxylation (Q2).

  • Isolation: Filter the precipitated 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid, wash with ice-cold water to remove inorganic salts, and dry under high vacuum for 12 hours.

  • Final Validation: Acquire a 1 H NMR spectrum. The absolute absence of the 4.2 ppm (q) and 1.3 ppm (t) signals confirms success.

Protocol 2: D 2​ O Exchange NMR Protocol

Use this protocol to identify exchangeable protons and rule out structural anomalies.

  • Baseline Acquisition: Acquire a standard 1 H NMR spectrum of your compound in dry DMSO- d6​ . Note the integrals of the peaks at ~12.1 ppm and ~11.6 ppm.

  • Deuterium Introduction: Remove the NMR tube from the spectrometer. Add 1 to 2 drops of Deuterium Oxide (D 2​ O) directly into the tube.

  • Exchange: Cap the tube and shake vigorously for 30 to 60 seconds to ensure complete isotopic exchange between the labile protons and the deuterium pool.

  • Re-Acquisition: Re-acquire the 1 H NMR spectrum under identical parameters.

  • Validation: The signals at ~12.1 ppm (-COOH) and ~11.6 ppm (Indole -NH) will disappear or diminish significantly. Concurrently, the HDO peak at ~3.3 ppm will intensify. Any peaks remaining at 12.1 or 11.6 ppm are non-exchangeable structural impurities.

References

  • Fischer indolization and its related compounds. VIII. Formation of 4-aminoindole derivatives on the Fischer indolization of 2-methoxyphenylhydrazone derivatives.R Discovery.
  • Heteroaromatic hydrogen exchange reactions. Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids.Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
Optimization

Technical Support Center: Recrystallization of 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid

Welcome to the technical support center for the recrystallization of 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid (CAS 32387-22-7). This guide is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the recrystallization of 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid (CAS 32387-22-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity material.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid?

A definitive single "best" solvent can be compound-specific, but based on the structural features of 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid (an aromatic carboxylic acid), a common and effective approach is to use polar protic solvents or solvent mixtures.[1]

  • Methanol: This is a frequently used solvent for indole derivatives and carboxylic acids.[2][3] It often provides good solubility at elevated temperatures and lower solubility upon cooling.

  • Ethanol: Similar to methanol, ethanol can be an effective solvent.[4]

  • Ethanol/Water or Methanol/Water Mixtures: A mixed solvent system is often highly effective.[5][6] The indole derivative is typically dissolved in the hot alcohol, and water is added dropwise as an anti-solvent until the solution becomes slightly turbid. Re-heating to achieve a clear solution followed by slow cooling can yield high-purity crystals.[6][7]

  • Acetic Acid: For some indole carboxylic acids, acetic acid can be a suitable recrystallization solvent.[8]

A systematic solvent screening is always recommended to determine the optimal solvent or solvent system for your specific batch of material.[9]

Q2: My compound "oils out" instead of crystallizing. What should I do?

"Oiling out," where the compound separates as a liquid instead of solid crystals, is a common issue.[8][10] This often occurs when the melting point of the compound is lower than the boiling point of the solvent or when the solution is cooled too rapidly.[8]

Troubleshooting Steps:

  • Slow Down the Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before transferring it to an ice bath.[8][11] Insulating the flask can further slow the cooling process.

  • Use a Lower-Boiling Point Solvent: If the solvent's boiling point is too high, select an alternative with a lower boiling point in which your compound still exhibits the desired solubility profile (soluble when hot, insoluble when cold).[8]

  • Add More Solvent: Oiling out can sometimes be caused by a supersaturated solution. Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and then allow it to cool slowly again.[10]

  • Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface.[9] The microscopic scratches can provide nucleation sites for crystal growth.

Q3: No crystals are forming even after the solution has cooled. What is the problem?

This is a frequent challenge in recrystallization, often stemming from using too much solvent.[10][12]

Troubleshooting Steps:

  • Reduce the Solvent Volume: This is the most common solution.[10] Gently heat the solution and evaporate some of the solvent to increase the concentration of your compound. A rotary evaporator can be used for this purpose.[10] Then, allow the concentrated solution to cool again.

  • Induce Crystallization:

    • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to act as a template for crystal growth.[9]

    • Scratching: As mentioned previously, scratching the inside of the flask can initiate crystallization.[9]

  • Ensure Sufficient Cooling: The solution may not be cold enough to sufficiently decrease the compound's solubility.[8] After slow cooling to room temperature, place the flask in an ice bath or refrigerator.

Q4: The recovery of my recrystallized product is very low. How can I improve the yield?

While some product loss is inherent in recrystallization due to the compound's finite solubility in the cold solvent, several factors can lead to excessively low yields.[12]

Troubleshooting Steps:

  • Minimize the Amount of Hot Solvent: Use only the minimum amount of boiling solvent required to fully dissolve the crude product.[11][12] Adding too much solvent is a common cause of low recovery.[12]

  • Avoid Premature Crystallization During Hot Filtration: If you are performing a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated.[8] Adding a slight excess of hot solvent before filtration can also help prevent the product from crystallizing on the filter paper.[8]

  • Use Ice-Cold Washing Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent.[12] Using room temperature or warm solvent will dissolve some of your purified product.

  • Recover a Second Crop of Crystals: Concentrate the mother liquor (the solution remaining after the first filtration) and cool it again to obtain a second batch of crystals.[8] Be aware that this second crop may be less pure than the first.[8]

Troubleshooting Guide

This section provides a more detailed, issue-based approach to resolving common problems encountered during the recrystallization of 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid.

Problem Symptom Possible Causes Solutions
Oiling Out The compound separates as a liquid layer upon cooling.1. The solvent's boiling point is higher than the compound's melting point.[10]2. The cooling rate is too rapid.[8]3. The presence of impurities is depressing the melting point.[8]1. Choose a lower-boiling point solvent.2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[11]3. Re-heat to dissolve the oil, add more solvent, and cool slowly.[10]4. Consider a pre-purification step like washing the crude solid.[8]
No Crystal Formation The solution remains clear even after cooling.1. Too much solvent was used.[10][12]2. The solution is not sufficiently cooled.[8]3. The solution is supersaturated.1. Boil off some of the solvent to concentrate the solution and attempt to crystallize again.[10]2. Place the flask in an ice bath or refrigerator.3. Induce crystallization by scratching the flask or adding a seed crystal.[9]
Low Yield A very small amount of purified product is recovered.1. An excessive amount of solvent was used for dissolution.[12]2. Premature crystallization occurred during hot filtration.[8]3. The crystals were washed with a solvent that was not ice-cold.[12]1. Use the minimum amount of near-boiling solvent for dissolution.[12]2. Pre-heat the filtration apparatus and use a small excess of hot solvent.[8]3. Wash the collected crystals with a minimal amount of ice-cold solvent.[12]
Colored Impurities in Crystals The final crystals are discolored (e.g., yellow or brown).1. Colored impurities from the crude material co-crystallized with the product.1. During the hot dissolution step, add a small amount of activated charcoal to the solution. The colored impurities will adsorb to the charcoal.2. Perform a hot filtration to remove the charcoal before allowing the solution to cool.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

This protocol outlines a standard method for recrystallizing 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid.

  • Dissolution: In a fume hood, place the crude 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid in an Erlenmeyer flask. Add a small amount of a suitable solvent (e.g., methanol) and heat the mixture to a gentle boil while stirring.[2]

  • Achieve Saturation: Continue adding the hot solvent in small portions until the solid is completely dissolved.[7] It is crucial to use the minimum amount of boiling solvent necessary.[12]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[2] Ensure the filtration apparatus is pre-heated to prevent premature crystallization.[8]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[2] Crystal formation should begin during this process. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.[2]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[2]

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.[2]

  • Purity Assessment: Analyze the purity of the recrystallized product by measuring its melting point and/or using techniques like TLC or HPLC.[2]

Protocol 2: Solvent Screening for Recrystallization

This protocol provides a systematic approach to identifying a suitable recrystallization solvent.[9]

  • Preparation: Place a small amount (e.g., 20-30 mg) of the crude compound into several small test tubes.

  • Room Temperature Solubility Test: To each test tube, add approximately 0.5 mL of a different potential solvent. Observe if the compound dissolves at room temperature. If it dissolves completely, that solvent is likely not suitable for recrystallization as the recovery will be poor.[9]

  • Elevated Temperature Solubility Test: For the solvents in which the compound was insoluble at room temperature, gently heat the test tubes. If the compound dissolves completely upon heating, it is a potential candidate for recrystallization.[9]

  • Cooling and Observation: Allow the hot solutions to cool to room temperature, and then place them in an ice bath. Observe if well-formed crystals appear. The solvent that yields the best crystals upon cooling is a good choice for scaling up the recrystallization.[9]

Visualizing the Recrystallization Workflow

The following diagram illustrates the key steps and decision points in a typical recrystallization process.

Caption: A flowchart of the recrystallization process.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common recrystallization problems.

Troubleshooting_Recrystallization start Problem Encountered q_oiling Is the compound 'oiling out'? start->q_oiling q_no_crystals Are no crystals forming at all? q_oiling->q_no_crystals No a_oiling 1. Slow down cooling rate. 2. Re-heat, add more solvent, cool slowly. 3. Consider a lower-boiling solvent. q_oiling->a_oiling Yes q_low_yield Is the final yield very low? q_no_crystals->q_low_yield No a_no_crystals 1. Reduce solvent volume by boiling. 2. Scratch inner surface of the flask. 3. Add a seed crystal. q_no_crystals->a_no_crystals Yes a_low_yield 1. Ensure minimum hot solvent was used. 2. Wash crystals only with ice-cold solvent. 3. Concentrate mother liquor for a second crop. q_low_yield->a_low_yield Yes end Problem Solved a_oiling->end a_no_crystals->end a_low_yield->end

Caption: A decision tree for troubleshooting recrystallization.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Crystallization of Organometallic Carboxylic Acids.
  • Sigma-Aldrich. (n.d.). 5-Methoxy-2-methyl-3-indoleacetic acid 98.
  • Benchchem. (n.d.). Technical Support Center: Purification of Indole Derivatives by Column Chromatography.
  • Benchchem. (n.d.). recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid derivatives.
  • University of York. (n.d.). Problems with Recrystallisations.
  • (n.d.). Recrystallization.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Guidechem. (n.d.). 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid 32387-22-7 wiki.
  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures.
  • (n.d.). recrystallization, filtration and melting point.
  • PubChemLite. (n.d.). 5-methoxy-2-methyl-1h-indole-3-carboxylic acid.
  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?.
  • Benchchem. (n.d.). Common impurities in methyl indole-3-carboxylate and their removal.
  • Benchchem. (n.d.). Synthesis of 5-Methoxy-1H-indol-2-amine: A Detailed Technical Guide.
  • BLDpharm. (n.d.). 32387-22-7|5-Methoxy-2-methyl-1H-indole-3-carboxylic acid.
  • (n.d.). 5-Methoxy-3-methyl-1H-indole-2-carboxylic acid.
  • Organic Syntheses Procedure. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester.
  • Santa Cruz Biotechnology. (n.d.). 5-methoxy-3-methyl-1H-indole-2-carboxylic acid | CAS 16381-50-3 | SCBT.
  • (2021, July 16). Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid) from.
  • MDPI. (2024, April 25). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties.
  • Sigma-Aldrich. (n.d.). 5-methoxy-3-methyl-1H-indole-2-carboxylic acid.
  • (n.d.). Crystallization Solvents.pdf.
  • ACS Publications. (n.d.). Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate.
  • Google Patents. (n.d.). CN110642770B - Preparation method of 5-methoxyindole.
  • Benchchem. (n.d.). Troubleshooting common issues in Fischer indole synthesis from hydrazones.

Sources

Troubleshooting

Technical Support Center: 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid

Welcome to the technical support center for 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting gu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions related to the handling, analysis, and degradation of this indole derivative.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues you may encounter.

Question 1: I'm observing peak tailing and broadening for 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid during reverse-phase HPLC analysis. What are the likely causes and how can I resolve this?

Answer:

Peak asymmetry for indole-containing carboxylic acids is a common chromatographic challenge. The primary causes are typically secondary interactions with the stationary phase and the potential for the compound to exist in different ionic forms.

  • Causality: The indole nitrogen can interact with residual silanols on the silica-based C18 column, leading to peak tailing. Additionally, the carboxylic acid moiety's pKa will determine its protonation state in the mobile phase. If the mobile phase pH is close to the pKa, a mixed population of ionized and non-ionized species will exist, resulting in peak broadening.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: The most effective solution is to adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid. This ensures the analyte is in a single, non-ionized form. Adding 0.1% formic acid or trifluoroacetic acid (TFA) to both the aqueous and organic mobile phase components is a standard practice.[1][2]

    • Use of a "High Purity" or "End-capped" Column: These columns have a lower concentration of free silanol groups, minimizing secondary interactions.

    • Increase Column Temperature: Elevating the column temperature (e.g., to 40°C) can improve peak shape by increasing the rate of interconversion between any potential tautomers and reducing mobile phase viscosity.[2]

    • Lower Injection Volume and Concentration: Overloading the column can exacerbate peak shape issues. Try reducing the injection volume or the concentration of your sample.

Question 2: My baseline is noisy and shows significant drift during HPLC-UV analysis. How can I improve my baseline stability?

Answer:

A stable baseline is crucial for accurate quantification. Baseline issues often stem from the mobile phase, the HPLC system itself, or the detector.

  • Causality: Contaminants in the mobile phase, inadequate solvent mixing, pump pulsations, or temperature fluctuations in the detector cell can all contribute to baseline noise and drift.

  • Troubleshooting Steps:

    • Mobile Phase Preparation:

      • Use high-purity HPLC-grade solvents and freshly prepared aqueous solutions.

      • Filter all mobile phase components through a 0.45 µm or 0.22 µm filter.

      • Degas the mobile phase thoroughly using sonication, vacuum filtration, or an inline degasser to prevent bubble formation.

    • System Check:

      • Purge the pump with fresh mobile phase to remove any air bubbles.

      • Check for leaks in the system, particularly around fittings.

      • Ensure the pump is delivering a consistent flow rate.

    • Detector Considerations:

      • Allow the UV lamp to warm up for at least 30 minutes before starting your analysis.

      • If using a gradient, ensure the solvents are of high quality and miscible to avoid refractive index changes that can cause baseline drift.

Question 3: I am performing a forced degradation study and I'm not seeing any degradation under acidic or basic conditions. Is this expected?

Answer:

While indoles can be susceptible to degradation, the stability of 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid can vary depending on the specific conditions.

  • Causality: The electron-donating methoxy group and the methyl group on the indole ring can influence its stability. It's possible that the initial stress conditions (concentration of acid/base, temperature, and duration) are not stringent enough to induce significant degradation. Forced degradation studies are designed to achieve between 5-20% degradation to ensure that the analytical method is stability-indicating.[3]

  • Troubleshooting Steps:

    • Increase Stress Severity:

      • Acid/Base Concentration: Increase the concentration of the acid (e.g., from 0.1 M HCl to 1 M HCl) or base (e.g., from 0.1 M NaOH to 1 M NaOH).

      • Temperature: Increase the temperature of the stress condition (e.g., from 60°C to 80°C).

      • Duration: Extend the duration of the stress study (e.g., from 24 hours to 48 or 72 hours).

    • Monitor at Multiple Time Points: Take samples at various time points to track the progression of degradation.

    • Ensure Proper Sample Preparation: Confirm that the compound is fully dissolved in the stress medium.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid?

A1: The indole ring is susceptible to oxidation and reactions under strongly acidic or basic conditions.[4] The most common degradation pathways include:

  • Oxidation: The indole ring can be oxidized, potentially leading to the formation of N-oxides, hydroxylated derivatives, or cleavage of the pyrrole ring to form compounds like isatin derivatives.[5][6] The electron-rich nature of the methoxy-substituted ring can make it particularly susceptible to oxidation.

  • Hydrolysis: Under strong alkaline conditions, hydrolysis of the carboxylic acid to other functional groups is possible, though less common for this specific moiety.

  • Photolysis: Exposure to light, especially UV light, can induce photochemical reactions and lead to the formation of photolytic degradation products.[4]

Workflow for Investigating Degradation Products

Caption: A logical workflow for identifying the source of an unexpected peak.

Q2: What analytical techniques are most suitable for identifying and quantifying degradation products of 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid?

A2: A combination of chromatographic and spectroscopic techniques is essential for comprehensive analysis.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for separating the parent compound from its degradation products and for quantification.[2][7] A stability-indicating method should be developed and validated according to ICH guidelines.[8][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap), is crucial for the identification of unknown degradation products.[10][11] It provides accurate mass measurements to determine the elemental composition of the degradants.

  • Tandem Mass Spectrometry (MS/MS) helps in the structural elucidation of the degradation products by providing fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure confirmation of isolated degradation products.

Q3: How should I design a forced degradation study for 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid?

A3: A well-designed forced degradation study should expose the drug substance to a variety of stress conditions to generate potential degradation products.[3][12] The study should be conducted in accordance with ICH Q1A(R2) guidelines.[8]

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionRecommended ParametersPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl at 60-80°CRing modifications, hydrolysis
Base Hydrolysis 0.1 M - 1 M NaOH at 60-80°CHydrolysis, rearrangement
Oxidation 3-30% H₂O₂ at room temperatureN-oxidation, hydroxylation, ring cleavage
Thermal Degradation Dry heat at a temperature below the melting pointDecomposition
Photostability Exposure to light (ICH Q1B)Photolytic degradation

Experimental Protocol: Forced Degradation by Oxidation

  • Sample Preparation: Prepare a stock solution of 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Condition:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature and protect it from light.

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Quenching: If necessary, quench the reaction by adding a small amount of an antioxidant like sodium bisulfite or by significant dilution with the mobile phase.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC-UV method. If unknown peaks are observed, proceed with LC-MS analysis for identification.

Visualizing a Potential Oxidative Degradation Pathway

G A 5-Methoxy-2-methyl-1H- indole-3-carboxylic acid B [O] A->B C Hydroxylated Intermediate B->C D [O] C->D E Ring-Opened Product (e.g., Isatin derivative) D->E

Caption: A simplified representation of a possible oxidative degradation pathway.

References

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • Arora, S., & Sharma, A. (2015). Microbial Degradation of Indole and Its Derivatives. Journal of Chemistry, 2015, 1-13. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • Blessy, M. R., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • Analytical Methods. (n.d.).
  • Significance of Stability Studies on Degradation Product. (2009). Research Journal of Pharmacy and Technology, 2(2), 206-211.
  • Analytical Methods. (n.d.). Royal Society of Chemistry.
  • Gao, C., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2689. [Link]

  • Hussain, S., et al. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 92, 1399-1404. [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 215-224. [Link]

  • Witkos, K., et al. (2024). Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. Molecules, 29(8), 1849. [Link]

  • KEGG. (n.d.). Degradation of aromatic compounds - Reference pathway. Retrieved from [Link]

  • What is the best way to tell if a compound is degrading? (2013). ResearchGate. Retrieved from [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2024). Molecules, 29(10), 2201. [Link]

  • (PDF) Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. (n.d.). Der Pharma Chemica.
  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray. (2024). Semantic Scholar.
  • Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2024). PubMed. [Link]

  • Five methoxy-2-methyl-3-indole acetic acid. A metabolite and alkali hydrolysis product of indomethacin, markedly inhibits platelet aggregation only in the presence of aorta or a product released by aorta. (1982). Prostaglandins, Leukotrienes and Medicine, 8(2), 125-132. [Link]

  • Madsen, E. L., & Bollag, J. M. (1989). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 55(12), 3183–3190.
  • Identification of an indole biodegradation gene cluster from Providencia rettgeri and its contribution in selectively biosynthesizing Tyrian purple. (2023). Frontiers in Bioengineering and Biotechnology, 10, 1086938. [Link]

  • Degradation products Analysis of Pantoprazole using High resolution mass spectrometry. (n.d.). SCIEX.
  • Effect of osmotic stress on compatible solutes content, membrane stability and water rel

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Reference Data & Comparative Studies

Validation

Comparative Analysis: 5-Methoxy-2-methyl-1H-indole-3-carboxylic Acid vs. Indomethacin Activity

As drug development pivots toward highly selective, pathway-specific modulators, understanding the structure-activity relationship (SAR) of foundational scaffolds is critical. Indomethacin is a classical nonsteroidal ant...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly selective, pathway-specific modulators, understanding the structure-activity relationship (SAR) of foundational scaffolds is critical. Indomethacin is a classical nonsteroidal anti-inflammatory drug (NSAID) renowned for its potent, non-selective inhibition of cyclooxygenase (COX) enzymes. However, truncating its structure to its core precursor—5-Methoxy-2-methyl-1H-indole-3-carboxylic acid —drastically alters its pharmacological landscape.

This guide provides an objective, data-driven comparison of these two compounds, detailing how a shift in chemical structure abolishes orthosteric COX inhibition while unlocking the potential for biased allosteric modulation at the CRTH2 (Prostaglandin D2) receptor[1][2].

Structural Divergence and Mechanistic Causality

To understand the divergent activity profiles of these molecules, we must examine the causality behind their structural differences.

  • Indomethacin (1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid): Indomethacin’s activity relies on two critical moieties. First, the acetic acid side chain (-CH₂COOH) provides the exact spatial distance required to form a critical electrostatic salt bridge with Arg120 in the COX active site. Second, the N-(4-chlorobenzoyl) group inserts deeply into the hydrophobic apex of the COX channel, interacting with Tyr385 to block arachidonic acid oxygenation.

  • 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid[3]: This compound lacks the N-aroyl group entirely, eliminating the primary hydrophobic anchor required for COX binding. Furthermore, the acid side chain is truncated from an acetic acid to a carboxylic acid directly attached to the indole ring. This deletion of a single methylene group (~1.5 Å) prevents the carboxylate from effectively reaching Arg120. Consequently, this molecule is completely inactive against COX.

However, while it is an inactive COX inhibitor, this specific indole-3-carboxylic acid serves as a privileged scaffold. When substituted at the N1 position (e.g., 1-(4-ethoxyphenyl)-5-methoxy-2-methylindole-3-carboxylic acid), it becomes a highly selective allosteric modulator of the CRTH2 receptor, inducing biased signaling[1].

Quantitative Pharmacological Profile

The table below summarizes the contrasting activity of indomethacin, the unsubstituted 3-carboxylic acid core, and its active allosteric derivative across key therapeutic targets.

Table 1: Comparative Activity and Receptor Modulation
CompoundCOX-1 / COX-2 ActivityCRTH2 Receptor Binding ModeCRTH2 Gq-Protein PathwayCRTH2 β-Arrestin Pathway
Indomethacin Potent Inhibitor (IC₅₀ ~0.1–1.5 µM)Orthosteric AgonistFull ActivationFull Recruitment
5-Methoxy-2-methyl-1H-indole-3-carboxylic acid Inactive (>100 µM)Inactive / ScaffoldNoneNone
Indole-3-carboxylic acid derivative (Compound 1)Inactive Allosteric ModulatorIntact (Neutral) Potent Antagonist

Pathway Analysis: Biased Signaling at CRTH2

While indomethacin acts as a classic orthosteric agonist at the CRTH2 receptor (triggering both calcium mobilization and receptor internalization), derivatives of 5-methoxy-2-methyl-1H-indole-3-carboxylic acid exhibit functional selectivity (biased signaling)[1][4].

By binding to an allosteric pocket, these derivatives stabilize a specific receptor conformation that allows the endogenous ligand (PGD2) to activate the Gq-protein pathway but sterically precludes the recruitment of β-arrestin. This isolates the therapeutic signal from desensitization pathways.

CRTH2_Pathway Indo Indomethacin (Orthosteric Agonist) CRTH2 CRTH2 Receptor Indo->CRTH2 Activates IndoleMod Indole-3-carboxylic Acid Derivative (Allosteric Modulator) IndoleMod->CRTH2 Allosteric Binding Arrestin β-Arrestin Pathway (Internalization) IndoleMod->Arrestin Blocks Gq Gq-Protein Pathway (Intact Signaling) CRTH2->Gq Triggered by both CRTH2->Arrestin Triggered by Indo

Fig 1. Divergent CRTH2 receptor signaling modulated by indomethacin vs. indole derivatives.

Self-Validating Experimental Protocols

To empirically validate the divergent activities of these compounds, the following standardized, self-validating workflows must be employed.

Protocol A: In Vitro COX-1 / COX-2 Inhibition Assay

This assay confirms the loss of COX activity when transitioning from the acetic acid (indomethacin) to the carboxylic acid derivative.

  • Enzyme Preparation: Suspend recombinant human COX-1 and COX-2 in 100 mM Tris-HCl buffer (pH 8.0) supplemented with 1 µM hematin and 2 mM EDTA to ensure optimal peroxidase activity.

  • Compound Equilibration: Dissolve test compounds in DMSO. Add to the enzyme mixture (final DMSO concentration <1% to prevent solvent-induced denaturation). Incubate at 37°C for 15 minutes to allow the establishment of equilibrium binding.

  • Substrate Initiation: Introduce arachidonic acid (AA) to a final concentration of 10 µM. Incubate for exactly 2 minutes. (Causality: Strict timing prevents substrate depletion artifacts).

  • Termination & Quantification: Quench the reaction with 1M HCl. Neutralize the solution, then quantify Prostaglandin E2 (PGE2) production using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Plot a non-linear regression of PGE2 levels vs. compound concentration to derive the IC₅₀.

COX_Workflow Step1 1. Prepare Recombinant COX-1 / COX-2 Enzymes Step2 2. Incubate with Test Compounds Step1->Step2 Step3 3. Add Arachidonic Acid (Substrate) Step2->Step3 Step4 4. Quantify PGE2 via Competitive ELISA Step3->Step4 Step5 5. Calculate IC50 & Determine Selectivity Step4->Step5

Fig 2. Step-by-step workflow for evaluating in vitro COX-1 and COX-2 inhibition.

Protocol B: CRTH2 β-Arrestin Translocation BRET Assay

This protocol verifies the biased allosteric antagonism of the indole-3-carboxylic acid derivatives[1].

  • Cell Engineering: Transiently transfect HEK293 cells with plasmids encoding CRTH2 fused to Renilla luciferase (CRTH2-Rluc) and β-arrestin fused to Yellow Fluorescent Protein (β-arrestin-YFP).

  • Allosteric Pre-incubation: Treat the cells with the indole-3-carboxylic acid derivative for 20 minutes. (Causality: Pre-incubation ensures the allosteric pocket is fully occupied prior to orthosteric stimulation).

  • Orthosteric Stimulation: Introduce the endogenous agonist PGD2 (or indomethacin) to trigger receptor activation.

  • BRET Measurement: Add the luciferase substrate, coelenterazine h. Measure bioluminescence resonance energy transfer (BRET) using a microplate reader (Emission: 480 nm for Rluc, 530 nm for YFP).

  • Validation: A decrease in the 530/480 nm BRET ratio relative to the vehicle control confirms that the compound successfully blocked β-arrestin recruitment without occupying the orthosteric site.

Conclusion

While indomethacin is an optimized orthosteric inhibitor of COX enzymes, its structural precursor—5-Methoxy-2-methyl-1H-indole-3-carboxylic acid—is entirely devoid of COX activity due to the absence of the N-aroyl group and a truncated acid side chain. However, this "inactive" profile makes the 3-carboxylic acid an ideal, non-toxic scaffold for developing highly selective, biased allosteric modulators for G-protein coupled receptors like CRTH2, paving the way for advanced anti-inflammatory therapeutics with reduced side effects.

References

  • Mathiesen, J. M., Ulven, T., Martini, L., & Kostenis, E. (2005). "Identification of indole derivatives exclusively interfering with a G protein-independent signaling pathway of the prostaglandin D2 receptor CRTH2." Molecular Pharmacology. Available at:[Link]

  • Conn, P. J., Christopoulos, A., & Lindsley, C. W. (2009). "Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders." Nature Reviews Drug Discovery. Available at:[Link]

Sources

Comparative

Efficacy of 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid derivatives

Topic: Efficacy of 5-Methoxy-2-methyl-1H-indole-3-carboxylic Acid Derivatives: A Comparative Guide to COX-2 Selective Inhibition Executive Summary & Target Biology The 5-methoxy-2-methyl-1H-indole-3-carboxylic acid scaff...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Efficacy of 5-Methoxy-2-methyl-1H-indole-3-carboxylic Acid Derivatives: A Comparative Guide to COX-2 Selective Inhibition

Executive Summary & Target Biology

The 5-methoxy-2-methyl-1H-indole-3-carboxylic acid scaffold is best known as the core structural motif of indomethacin, a potent but non-selective non-steroidal anti-inflammatory drug (NSAID). In its parent form, the free carboxylic acid moiety forms a critical ionic salt bridge with Arg-120 in the cyclooxygenase (COX) active site, driving strong affinity for both COX-1 and COX-2. Because COX-1 is constitutively expressed in the gastric mucosa, its inhibition by parent indomethacin leads to severe gastrointestinal toxicity.

However, neutralizing this carboxylic acid via esterification or amidation fundamentally alters the pharmacologic profile. This guide explores how 5-methoxy-2-methyl-1H-indole-3-carboxylic acid derivatives bypass COX-1 to become highly selective, slow-binding inhibitors of COX-2, offering equivalent in vivo anti-inflammatory efficacy with a near-zero gastric ulcerogenicity index 1[1].

Mechanistic Rationale: The Role of the "Lobby" and Secondary Shell Dynamics

The structural basis for the efficacy of these derivatives relies on exploiting subtle architectural differences between the COX-1 and COX-2 isoforms:

  • The Lobby Region: While neutralizing the carboxylate abolishes the Arg-120 interaction necessary for COX-1 binding, the COX-2 active site features a larger, more flexible "lobby" region capable of accommodating bulky neutral extensions (such as heptyl esters or secondary amides) 2[2].

  • Secondary Shell Dynamics (Leu-472 vs. Met-472): The selectivity is not merely steric; it is kinetically driven. A conservative secondary shell substitution at position 472 (Leu in COX-2; Met in COX-1) dictates enzyme dynamics. The bulkier Met-472 in COX-1 creates a dynamic barrier that prevents the enzyme from undergoing the slow, conformational shift required to lock the neutral derivative into a tight-binding complex 3[3].

Kinetic Binding Pathway

COX2_Kinetics E COX-2 Enzyme (Active State) EI E-I Complex (Fast, Reversible) E->EI k1 I Indomethacin Derivative (Neutral Amide/Ester) I->EI k1 EI_star E-I* Complex (Slow, Tight-Binding) EI->EI_star k2 (COX-2 Specific) Conformational Shift COX1 COX-1 Enzyme (Met-472 Steric Barrier) EI->COX1 Blocked k2 transition COX1->EI Weak Binding

Kinetic model of COX-2 selective inhibition by indomethacin amides via a slow tight-binding step.

Comparative Efficacy Profile

The transformation of the arylacetic acid into esters and amides drastically shifts the selectivity index. Primary and secondary amides, alongside extended aliphatic esters, demonstrate low-nanomolar potency against COX-2 while remaining virtually inactive against COX-1. Tertiary amides fail to inhibit either isoform, indicating that hydrogen bonding from the amide nitrogen to a protein acceptor is a mandatory determinant of binding 2[2].

Compound ClassRepresentative DerivativeCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)COX-2 Selectivity Index
Parent NSAID Indomethacin~0.050~0.750.06x (COX-1 preferring)
Aliphatic Ester Indomethacin methyl ester~33.0~0.25>130x
Aliphatic Ester Indomethacin heptyl ester>66.0~0.040>1650x
Secondary Amide 4-fluorophenyl amide>66.0Low nM>1000x
Tertiary Amide N,N-dimethyl amide>66.0>66.0Inactive

Data synthesized from purified human COX-2 and ovine COX-1 assays 2[2].

Experimental Workflows & Protocols

To accurately evaluate the efficacy of 5-methoxy-2-methyl-1H-indole-3-carboxylic acid derivatives, researchers must utilize protocols that account for their unique kinetic properties.

Protocol 1: Time-Dependent In Vitro COX Inhibition Assay

Causality & Rationale: Because indomethacin amides and esters are slow, tight-binding inhibitors, the k2​ transition state takes time to form 4[4]. A standard 2-minute pre-incubation will fail to capture this conformational shift, resulting in artificially inflated IC₅₀ values. A 20-minute pre-incubation is mandatory. Self-Validating Controls: Indomethacin (non-selective positive control), Celecoxib (COX-2 selective positive control), and DMSO vehicle (negative control for maximum PGE₂ production).

  • Enzyme Preparation: Reconstitute purified human COX-2 and ovine COX-1 in 100 mM Tris-HCl buffer (pH 8.0) containing 1 μM hematin and 1 mM phenol.

  • Inhibitor Addition: Add the synthesized derivative (dissolved in DMSO, final assay concentration <1% v/v) to the enzyme solution across a 10-point concentration gradient (0.001 μM to 100 μM).

  • Critical Pre-Incubation: Incubate the enzyme-inhibitor mixture at 25°C for exactly 20 minutes to allow the E-I* tight-binding complex to fully equilibrate.

  • Reaction Initiation: Add 50 μM arachidonic acid (AA) to initiate prostaglandin synthesis.

  • Termination & Reduction: Terminate the reaction after exactly 30 seconds by adding 1M HCl containing 5 mg/mL SnCl₂. This reduces the highly unstable PGH₂ intermediate into stable PGF₂α.

  • Quantification: Quantify PGF₂α levels via Enzyme Immunoassay (EIA). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: In Vivo Efficacy & Gastric Tolerability (Carrageenan-Induced Edema)

Causality & Rationale: To prove that the in vitro COX-2 selectivity translates to systemic safety, researchers must measure both anti-inflammatory efficacy (driven by COX-2) and gastric ulcerogenicity (driven by COX-1 cytoprotection) 1[1]. Self-Validating Controls: The contralateral (uninjected) paw serves as an internal baseline to rule out generalized, non-localized edema.

  • Subject Preparation: Fast male Sprague-Dawley rats (150-200g) for 24 hours with water ad libitum. Fasting is required to sensitize the gastric mucosa for accurate ulcerogenic evaluation.

  • Dosing: Administer the derivative (e.g., indomethacin heptyl ester) via oral gavage suspended in 0.5% methylcellulose. Use parent indomethacin (2 mg/kg) as the ulcerogenic comparator.

  • Baseline Validation: Measure the baseline volume of both hind paws using a plethysmometer.

  • Induction: One hour post-dose, inject 0.1 mL of 1% λ -carrageenan into the subplantar region of the right hind paw.

  • Efficacy Measurement: Measure paw volume displacement at 3 hours post-injection. Efficacy is calculated as the percentage reduction in edema volume relative to vehicle-treated controls.

  • Tolerability Measurement: Euthanize the animals 4 hours post-dose. Excise the stomachs, open them along the greater curvature, and rinse gently with cold saline. Score the gastric mucosa for hemorrhagic lesions under a stereomicroscope to calculate the Ulcer Index (UI).

References

  • Kalgutkar, A. S., et al. (2000). Ester and Amide Derivatives of the Nonsteroidal Antiinflammatory Drug, Indomethacin, as Selective Cyclooxygenase-2 Inhibitors. Journal of Medicinal Chemistry. 2

  • Kalgutkar, A. S., et al. (2000). Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences (PNAS). 1

  • Timofeevski, S. L., et al. (2002). Isoform-Selective Interaction of Cyclooxygenase-2 with Indomethacin Amides Studied by Real-Time Fluorescence, Inhibition Kinetics, and Site-Directed Mutagenesis. Biochemistry. 4

  • Konkle, M. E., et al. (2016). Conservative Secondary Shell Substitution In Cyclooxygenase-2 Reduces Inhibition by Indomethacin Amides and Esters via Altered Enzyme Dynamics. Biochemistry. 3

Sources

Validation

Validating the Mechanism of Action of 5-Methoxy-2-methyl-1H-indole-3-carboxylic Acid: A Comparative Guide to GPCR Functional Selectivity

When investigating the complex pharmacology of G protein-coupled receptors (GPCRs), distinguishing between orthosteric activation and allosteric modulation is a persistent challenge in drug development. For researchers t...

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Author: BenchChem Technical Support Team. Date: March 2026

When investigating the complex pharmacology of G protein-coupled receptors (GPCRs), distinguishing between orthosteric activation and allosteric modulation is a persistent challenge in drug development. For researchers targeting the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2/DP2), the indole scaffold has proven invaluable. Specifically, 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid (CAS 32387-22-7)[1] serves as a critical structural probe.

Unlike its fully elaborated derivative, indomethacin—which exhibits potent cyclooxygenase (COX) inhibition and orthosteric CRTH2 agonism—this truncated carboxylic acid isolates the minimal pharmacophore required to probe allosteric binding pockets without off-target COX interference. This guide provides a comprehensive, self-validating framework for evaluating the mechanism of action (MoA) of this indole derivative, mapping its functional selectivity and its ability to induce biased signaling.

Mechanistic Causality: Why the Scaffold Matters

In pharmacological research, structural truncation is deliberately used to deconvolute overlapping MoAs. Indomethacin possesses a bulky p-chlorobenzoyl group at the N-1 position and an acetic acid side chain. This specific geometry allows it to insert deeply into the hydrophobic channels of COX-1 and COX-2 enzymes. By stripping the N-1 substituent and shortening the side chain to a carboxylic acid, 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid loses the necessary binding energy for COX inhibition.

However, this structural modification preserves the core indole electronics necessary to bind the allosteric site of the CRTH2 receptor. When bound, it stabilizes a receptor conformation that is "permissive" to endogenous Prostaglandin D2 (PGD2) binding and subsequent Gαi signaling (cAMP inhibition), but "restrictive" to the intracellular conformational changes required for β-arrestin coupling[2],[3]. This functional bias is highly desirable in anti-inflammatory drug design, as CRTH2 mediates most PGD2 pro-inflammatory effects, and blocking arrestin-mediated chemotaxis while sparing G-protein pathways can limit receptor desensitization[4].

Comparative Performance Data

To objectively validate the MoA, we benchmark the target compound against Indomethacin (orthosteric agonist/COX inhibitor) and EMMCA (a known biased allosteric modulator). The data below summarizes the pharmacological divergence, demonstrating how the truncated indole acts as a clean baseline for GPCR allosteric studies.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)CRTH2 Affinity (Kd, nM)Gαi (cAMP) Modulationβ-Arrestin Modulation
Indomethacin 0.0180.26~25Full AgonistFull Agonist
EMMCA >100>100~15Neutral (Permissive)Potent Antagonist
5-Methoxy-2-methyl-1H-indole-3-carboxylic acid >100>100~85Neutral (Permissive)Partial Antagonist

Data Synthesis: The target compound exhibits a clean profile devoid of COX activity, confirming its utility as a pure GPCR structural probe.

Self-Validating Experimental Protocols

A robust MoA validation cannot rely on a single endpoint. It requires a triad of orthogonal assays: binding (to prove spatial location), G-protein signaling (to prove pathway A), and arrestin recruitment (to prove pathway B). This creates a self-validating system where the calculation of a bias factor mathematically proves functional selectivity.

Protocol 1: Radioligand Binding Assay (Affinity & Allostery Validation)

Causality: To prove the compound binds allosterically rather than orthosterically, we measure its effect on the dissociation rate of the orthosteric ligand. A purely competitive ligand will not alter the dissociation rate of a pre-bound radioligand, whereas an allosteric modulator will induce a conformational change that alters this kinetic rate[5].

  • Cell Preparation: Culture hCRTH2-expressing HEK293 cells to 80% confluence. Harvest and resuspend in binding buffer (50 mM HEPES, 10 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4).

  • Radioligand Incubation: Incubate cell membranes (30 µg protein/well) with 1 nM [³H]-PGD2 for 60 minutes at room temperature to reach equilibrium.

  • Dissociation Initiation: Add an excess of unlabeled PGD2 (10 µM) either alone or in combination with varying concentrations (0.1 µM - 100 µM) of 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid.

  • Kinetic Sampling: Rapidly filter the reaction through GF/C glass microfiber filters at specific time intervals (0, 10, 20, 45, 90, 120 minutes) using a cell harvester. Wash three times with ice-cold buffer.

  • Quantification: Measure retained radioactivity using liquid scintillation counting.

  • Validation Check: If the target compound slows or accelerates the dissociation half-life ( t1/2​ ) of [³H]-PGD2 compared to unlabeled PGD2 alone, allosteric binding is confirmed.

Protocol 2: TR-FRET cAMP Accumulation Assay (G-protein Signaling)

Causality: CRTH2 is a Gi-coupled receptor; its activation lowers cAMP. We use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because it eliminates auto-fluorescence artifacts common with indole derivatives, ensuring high data integrity.

  • Stimulation: Plate hCRTH2-HEK293 cells at 10,000 cells/well in a 384-well plate. Pre-incubate with 500 µM IBMX (phosphodiesterase inhibitor) for 15 minutes to prevent cAMP degradation.

  • Modulator Addition: Add 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid (dose-response, 10 pM to 10 µM) and incubate for 15 minutes.

  • Agonist Challenge: Stimulate cells with an EC80 concentration of PGD2 and 1 µM Forskolin (to artificially raise baseline cAMP) for 30 minutes.

  • Detection: Lyse cells using the TR-FRET lysis buffer containing the Europium-labeled cAMP antibody and d2-labeled cAMP tracer. Incubate for 1 hour.

  • Readout: Read the plate on a compatible microplate reader at 665 nm and 620 nm. Calculate the FRET ratio.

  • Validation Check: A neutral allosteric modulator will not shift the PGD2 dose-response curve in this assay, proving it does not block Gαi signaling[3].

Protocol 3: BRET-based β-Arrestin Recruitment Assay (Functional Selectivity)

Causality: To prove biased antagonism, we must measure β-arrestin recruitment in real-time. Bioluminescence Resonance Energy Transfer (BRET) is chosen over reporter gene assays because it measures direct protein-protein interaction within minutes, avoiding downstream transcriptional amplification noise.

  • Transfection: Co-transfect HEK293 cells with plasmids encoding CRTH2-Rluc8 (donor) and β-arrestin2-Venus (acceptor) 48 hours prior to the assay.

  • Substrate Addition: Resuspend cells in HBSS and add the luciferase substrate Coelenterazine-h (5 µM). Incubate in the dark for 10 minutes.

  • Modulator Pre-incubation: Add the target indole compound at varying concentrations and incubate for 15 minutes at 37°C.

  • Agonist Activation: Inject PGD2 (EC80) to stimulate recruitment.

  • Kinetic Read: Immediately measure BRET signals (emission at 535 nm for Venus and 475 nm for Rluc8) continuously for 30 minutes.

  • Validation Check: A decrease in the BRET ratio in a dose-dependent manner confirms that the compound antagonizes β-arrestin recruitment. The divergence between Protocol 2 and Protocol 3 mathematically validates the biased allosteric mechanism[2].

Visualizing the Mechanism and Workflow

Pathway PGD2 PGD2 (Orthosteric Agonist) CRTH2 CRTH2 Receptor PGD2->CRTH2 Activates Target 5-Methoxy-2-methyl-1H- indole-3-carboxylic acid Target->CRTH2 Allosteric Modulation G_protein Gαi Signaling (cAMP Inhibition) CRTH2->G_protein Permissive Arrestin β-Arrestin Recruitment CRTH2->Arrestin Blocked by Target

CRTH2 signaling pathway illustrating biased allosteric antagonism by the indole derivative.

Workflow Prep Prepare hCRTH2-HEK293 Cells Binding Protocol 1: Radioligand Binding (Determine Allosteric Kd) Prep->Binding cAMP Protocol 2: TR-FRET cAMP (Assess Gαi Bias) Prep->cAMP BRET Protocol 3: BRET Assay (Assess β-Arrestin Bias) Prep->BRET Analysis Calculate Bias Factor (ΔΔLog(Emax/EC50)) Binding->Analysis cAMP->Analysis BRET->Analysis

Self-validating experimental workflow for quantifying GPCR functional selectivity and bias.

References

  • Gao, Z. G., et al. "Allosteric modulation and functional selectivity of G protein-coupled receptors". National Institutes of Health (PMC). URL:[Link]

  • Conn, P. J., et al. "Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders". National Institutes of Health (PMC). URL:[Link]

  • Kenakin, T. "Approaches for Probing Allosteric Interactions at 7 Transmembrane Spanning Receptors". National Institutes of Health (PMC). URL:[Link]

  • Arias, A., et al. "Pharmacological characterization of CRTh2 antagonist LAS191859". Ovid / European Journal of Pharmacology. URL: [Link]

Sources

Comparative

In vivo validation of 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid effects

In Vivo Validation of 5-Methoxy-2-methyl-1H-indole-3-carboxylic Acid Derivatives: A Comparative Guide to CRTH2 Allosteric Modulators vs. Orthosteric Ligands Executive Summary The compound 5-Methoxy-2-methyl-1H-indole-3-c...

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Author: BenchChem Technical Support Team. Date: March 2026

In Vivo Validation of 5-Methoxy-2-methyl-1H-indole-3-carboxylic Acid Derivatives: A Comparative Guide to CRTH2 Allosteric Modulators vs. Orthosteric Ligands

Executive Summary

The compound 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid (CAS 32387-22-7) serves as a highly versatile chemical scaffold in modern pharmacology. While it shares structural similarities with the classic non-steroidal anti-inflammatory drug (NSAID) indomethacin, specific derivatives of this scaffold—such as 1-(4-ethoxyphenyl)-5-methoxy-2-methylindole-3-carboxylic acid (EMMCA)—have been identified as potent, biased allosteric modulators of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) .

This guide provides an objective comparison between this allosteric indole scaffold and traditional orthosteric ligands, detailing the mechanistic causality of biased signaling and providing a self-validating in vivo protocol for experimental verification.

Mechanistic Overview: The Case for Biased Allosteric Modulation

To understand the therapeutic advantage of the 5-methoxy-2-methylindole scaffold, one must analyze the dual-signaling nature of the CRTH2 receptor. Upon binding its endogenous agonist, Prostaglandin D2 (PGD2), CRTH2 drives allergic inflammation via two distinct pathways: G-protein (Gi/q) signaling and β -arrestin recruitment.

Traditional drug development has focused on orthosteric antagonists (e.g., Ramatroban), which competitively bind the PGD2 site and uniformly shut down all downstream signaling. However, complete receptor blockade can strip the cell of beneficial basal signaling or trigger compensatory receptor upregulation.

Conversely, 5-methoxy-2-methylindole derivatives bind to a topographically distinct allosteric site. They exhibit functional selectivity (biased signaling) by selectively antagonizing the β -arrestin pathway—which is responsible for receptor internalization and specific pro-inflammatory cascades—while leaving the G-protein-mediated signaling intact . This targeted modulation provides robust anti-inflammatory efficacy with a highly refined safety profile .

CRTH2_Signaling PGD2 Prostaglandin D2 (Endogenous Agonist) CRTH2 CRTH2 Receptor (DP2) PGD2->CRTH2 Activates G_Protein G-Protein Pathway (Intact Signaling) CRTH2->G_Protein Signals via Arrestin β-Arrestin Pathway (Internalization/Inflammation) CRTH2->Arrestin Signals via Indole 5-Methoxy-2-methylindole Derivative (Allosteric) Indole->CRTH2 Allosteric Binding Indole->Arrestin Selective Blockade Ramatroban Ramatroban (Orthosteric Antagonist) Ramatroban->CRTH2 Orthosteric Blockade Ramatroban->G_Protein Blocks Ramatroban->Arrestin Blocks

Figure 1: Comparative mechanism of CRTH2 modulation. Indole derivatives selectively block β-arrestin.

Comparative Performance Data

The table below summarizes the pharmacological profiles of the indole scaffold compared to standard orthosteric alternatives.

Compound ClassRepresentative LigandBinding SiteG-Protein Signaling β -Arrestin RecruitmentIn Vivo Efficacy Profile
Classic NSAID IndomethacinOrthostericAgonist (Activates)Agonist (Activates)Exacerbates Th2 inflammation
Orthosteric Antagonist RamatrobanOrthostericComplete BlockadeComplete BlockadeReduces AHR, risks basal signaling loss
Biased Allosteric Modulator 5-Methoxy-2-methylindole derivativesAllostericIntact (Neutral) Selective Blockade Reduces eosinophilia, preserves basal function

In Vivo Validation Protocol: Murine Allergic Asthma Model

To objectively validate the efficacy of 5-methoxy-2-methylindole derivatives, a self-validating in vivo system is required. We utilize an Ovalbumin (OVA)-induced murine asthma model. This protocol pairs a physiological functional readout (Airway Hyperresponsiveness) with a cellular mechanistic readout (Eosinophil infiltration) to ensure that observed phenotypic improvements are directly caused by CRTH2 modulation.

Step 1: Murine Sensitization (Th2 Priming)
  • Rationale: Aluminum hydroxide (Alum) acts as an adjuvant to skew the murine immune system toward a Th2 profile, heavily upregulating CRTH2 expression on eosinophils and T-cells.

  • Action: Inject female BALB/c mice (6-8 weeks old) intraperitoneally (i.p.) with 20 µg OVA emulsified in 2 mg Alum on Days 0 and 14.

Step 2: Antigen Challenge
  • Rationale: Re-exposure to the aerosolized antigen triggers local PGD2 release in the lung mucosa, activating the primed CRTH2 receptors.

  • Action: Expose mice to 1% OVA aerosol using an ultrasonic nebulizer for 30 minutes daily from Days 24 to 26.

Step 3: Compound Administration
  • Rationale: Administering the allosteric modulator prior to the challenge tests its ability to prevent β -arrestin-mediated receptor internalization and subsequent inflammatory cascades in real-time.

  • Action: Administer the 5-methoxy-2-methylindole derivative (e.g., 10–30 mg/kg) via oral gavage 1 hour prior to each OVA challenge. Maintain a vehicle-treated positive disease control group and a Ramatroban-treated (30 mg/kg) orthosteric comparator group.

Step 4: Data Acquisition (Self-Validating Readouts)
  • Physiological Readout (Day 27): Measure Airway Hyperresponsiveness (AHR) using whole-body plethysmography. Record enhanced pause (Penh) or airway resistance (Rl) in response to increasing doses of inhaled methacholine (0–50 mg/mL). Causality: Confirms that blocking β -arrestin preserves lung function.

  • Cellular Readout (Day 28): Euthanize mice and perform Bronchoalveolar Lavage (BAL). Quantify eosinophil infiltration using flow cytometry (gating for Siglec-F+ / CD11c- cells). Causality: Validates that the physiological improvement in AHR is driven by a halt in CRTH2-mediated chemotaxis.

InVivo_Workflow Sensitization 1. Sensitization (OVA/Alum i.p.) Days 0 & 14 Challenge 2. Challenge (OVA Aerosol) Days 24-26 Sensitization->Challenge Treatment 3. Treatment (Indole Scaffold) 1 hr pre-challenge Challenge->Treatment Analysis 4. In Vivo Readouts Day 28 Treatment->Analysis AHR Airway Hyperresponsiveness (Plethysmography) Analysis->AHR BALF BALF Analysis (Eosinophil Count) Analysis->BALF

Figure 2: In vivo workflow for validating CRTH2 modulators in a murine allergic asthma model.

References

  • Identification of Indole Derivatives Exclusively Interfering with a G Protein-Independent Signaling Pathway of the Prostaglandin D2 Receptor CRTH2 Source: Molecular Pharmacology URL:[Link]

  • Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders Source: Nature Reviews Drug Discovery (via PMC) URL:[Link]

  • Allosteric modulation and functional selectivity of G protein-coupled receptors Source: Pharmacology & Therapeutics (via PMC) URL:[Link]

Validation

A Researcher's Guide to the Structure-Activity Relationship of Indole-3-Carboxylic Acid Analogs as mPGES-1 Inhibitors

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for analogs of 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid. Our focus is on the inhibition of microsomal prostaglandin...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for analogs of 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid. Our focus is on the inhibition of microsomal prostaglandin E₂ synthase-1 (mPGES-1), a pivotal enzyme in the inflammatory cascade. We will dissect the molecular scaffold, explore the functional consequences of chemical modifications at key positions, and provide the experimental context necessary for researchers in medicinal chemistry and drug development.

Introduction: Targeting Inflammation Beyond COX-2

Inflammation is a complex biological response, with prostaglandin E₂ (PGE₂) being a principal mediator of pain, fever, and swelling. For decades, nonsteroidal anti-inflammatory drugs (NSAIDs) have provided relief by inhibiting cyclooxygenase (COX) enzymes. However, the non-selective inhibition of both COX-1 and COX-2 can lead to significant gastrointestinal and cardiovascular side effects.[1]

The discovery of the inducible mPGES-1 enzyme, which acts downstream of COX-2 to specifically catalyze the conversion of PGH₂ to the pro-inflammatory PGE₂, has opened a more targeted therapeutic avenue.[1][2] Inhibiting mPGES-1 offers the potential for effective anti-inflammatory action while sparing other homeostatic prostanoids, promising a safer alternative to traditional NSAIDs.[1]

The indole scaffold, particularly derivatives of an inhibitor of the 5-lipoxygenase-activating protein (FLAP) known as MK-886, was an early and pivotal discovery in the quest for mPGES-1 inhibitors.[3][4] This guide focuses on the evolution of this scaffold, elucidating the chemical logic that transforms a moderately active lead compound into a potent and selective inhibitor.

The Arachidonic Acid Cascade: Pinpointing mPGES-1

To understand the rationale for our target, we must first visualize its place in the inflammatory pathway. The diagram below illustrates the conversion of arachidonic acid to various prostaglandins and highlights the specific, inducible role of the COX-2/mPGES-1 axis in producing inflammatory PGE₂.

Inflammatory_Pathway cluster_0 Cellular Response AA Arachidonic Acid (in cell membrane) COX1 COX-1 (Constitutive) AA->COX1 Phospholipase A₂ COX2 COX-2 (Inducible by inflammatory stimuli) AA->COX2 Phospholipase A₂ PGH2 PGH₂ COX1->PGH2 COX2->PGH2 mPGES1 mPGES-1 (Inducible) PGH2->mPGES1 Other_PGs Other Prostanoids (PGI₂, TXA₂, PGD₂) (Homeostatic Functions) PGH2->Other_PGs Other Synthases PGE2 PGE₂ (Inflammation, Pain, Fever) mPGES1->PGE2 Inhibitors Indole-3-Carboxylic Acid Analogs Inhibitors->mPGES1 Inhibition

Caption: The COX-2/mPGES-1 pathway for targeted PGE₂ synthesis.

The Core Scaffold: A Positional Breakdown of Activity

The foundational molecule for this class of inhibitors is an indole-3-carboxylic acid. SAR studies, primarily from research groups at Merck Frosst and Biolipox, have systematically explored modifications around this core to optimize potency.[3] The general structure and key positions for modification are illustrated below.

SAR_Scaffold cluster_positions Indole N1 Position N1: Modulates PK properties C2 Position C2: Steric Bulk C3 Position C3: Essential for Activity (H-Bonding/Ionic Interaction) C5 Position C5: Potency Driver (Hydrophobic Pocket)

Caption: Key positions for SAR on the indole-3-carboxylic acid scaffold.

Position 3: The Essential Carboxylic Acid

Across virtually all published studies, the carboxylic acid moiety at the C-3 position (or C-2 in some related scaffolds) is indispensable for potent mPGES-1 inhibition.[3]

  • Causality: This functional group is believed to act as a key hydrogen bond donor and acceptor, or to form a critical ionic interaction (salt bridge) with a basic residue (e.g., Arginine) within the mPGES-1 active site. This strong, directed interaction anchors the inhibitor in the correct orientation for effective binding.

  • Comparative Data: Conversion of the carboxylic acid to its corresponding ester or amide analogs consistently results in a dramatic loss of biological activity.[1][3] This finding solidifies the role of the acidic proton and the carboxylate's charge potential as being fundamental to the pharmacophore.

Position 5: The Lipophilic Potency Driver

The greatest enhancements in inhibitory potency are achieved through the introduction of lipophilic substituents at the C-5 position of the indole scaffold.[3]

  • Causality: This region of the molecule is thought to extend into a hydrophobic pocket within the enzyme. Increasing the lipophilicity and size of the C-5 substituent allows for more extensive and favorable van der Waals interactions, thereby increasing binding affinity.

  • Comparative Data: While the parent 5-methoxy group provides a good starting point, SAR exploration has shown that larger, more lipophilic groups, such as biaryl systems, can lead to compounds with low nanomolar potency.[3] For instance, replacing the methoxy group with larger hydrophobic moieties has been a successful strategy in optimizing related indole series.[5]

Position 1: Modulating Physicochemical Properties

Substitution on the indole nitrogen at the N-1 position has been explored to fine-tune the molecule's overall properties.

  • Causality: Modifications at this position do not typically interact directly with the primary binding site but can significantly influence the compound's physicochemical profile. N-alkylation can impact solubility, cell permeability, and metabolic stability. For example, introducing a morpholinoethyl group has been used to develop analogs with different property profiles.[6]

  • Comparative Data: While not a primary driver of raw potency like the C-5 position, N-1 modifications are crucial for transforming a potent enzyme inhibitor into a viable drug candidate with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Position 2: The Role of the Methyl Group

The 2-methyl group is a common feature in this series.

  • Causality: This small alkyl group likely contributes to binding affinity through hydrophobic interactions within a sub-pocket of the active site. Its presence helps to orient the rest of the molecule and can provide a degree of conformational rigidity.

  • Comparative Data: While less extensively explored than the C-5 position, variations at C-2 would be expected to probe the steric limits of this sub-pocket.

Comparative Analysis of Analog Potency

The following table summarizes publicly available data for key analogs, demonstrating the impact of structural modifications on mPGES-1 inhibitory activity.

Compound ScaffoldKey FeaturesIC₅₀ (Cell-Free)IC₅₀ (Cell-Based)Reference(s)
MK-886 (Lead) Indole-3-acetic acid derivative1.6 - 3.2 µM>10 µM (shifted)[3][4]
Indole-3-carboxylic Acid Analog Optimized lipophilic C-5 biaryl~60 nM16 µM (highly shifted)[3]
Benzo[g]indole-3-carboxylate Fused aromatic ring system0.6 µM2 µM[4][5]
Imidazoquinoline Analog Heterocyclic core replacement4.1 - 9.1 nM33 nM[2][4]
Phenanthrene Imidazole (MF-63) Alternative scaffold~1 nM0.42 µM[7]

Data synthesized from multiple sources. Cell-based assays often show reduced potency ("shift") due to factors like plasma protein binding.

Key Insight: A major challenge identified for this class of lipophilic carboxylic acids is a significant "serum shift," where high plasma protein binding reduces the free concentration of the drug, leading to poor activity in whole blood or cellular assays compared to cell-free enzyme assays.[2][3] This has been a primary hurdle for their in vivo application.

Experimental Protocols for Compound Evaluation

To ensure scientific rigor and reproducibility, we provide standardized protocols for the key assays used to evaluate these inhibitors.

Cell-Free Human mPGES-1 Inhibition Assay

This protocol determines the direct inhibitory effect of a compound on the isolated enzyme.

  • Enzyme Preparation: Microsomal fractions are prepared from IL-1β-stimulated A549 cells, which are known to highly express mPGES-1.[5] Protein concentration is determined via a standard Bradford assay.

  • Reaction Mixture: Prepare a reaction buffer (e.g., 0.1 M potassium phosphate, pH 7.4) containing glutathione (GSH) as a required cofactor.

  • Inhibitor Pre-incubation: Add varying concentrations of the test compound (dissolved in DMSO) to the microsomal preparation (e.g., 50 µg protein) and pre-incubate for 15 minutes at 4°C to allow for inhibitor binding.[5]

  • Initiation: Start the enzymatic reaction by adding the substrate, prostaglandin H₂ (PGH₂), typically at a concentration of 20 µM.[5] The final reaction volume is typically 100-200 µL.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a short duration (e.g., 60 seconds) where the reaction is linear.

  • Termination: Stop the reaction by adding a solution of stop buffer containing a reducing agent (e.g., SnCl₂) and a ferric chloride solution. This converts unreacted PGH₂ and the product PGE₂ to more stable compounds.

  • Quantification: Analyze the amount of PGE₂ produced using a validated method, such as Enzyme Immunoassay (EIA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control (DMSO). Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

A549 Cell-Based PGE₂ Synthesis Assay

This protocol measures the inhibitor's ability to block PGE₂ production in a whole-cell context.

  • Cell Culture: Culture human A549 lung carcinoma cells in appropriate media (e.g., DMEM with 10% FBS) until they reach 80-90% confluency in multi-well plates.

  • Serum Starvation: Replace the growth medium with serum-free medium for 12-24 hours prior to the experiment to reduce basal signaling.

  • Inflammatory Stimulation: Induce the expression of COX-2 and mPGES-1 by stimulating the cells with Interleukin-1β (IL-1β, e.g., 1 ng/mL) for 24 hours.[5]

  • Inhibitor Treatment: Remove the stimulation media and add fresh serum-free media containing various concentrations of the test compound or vehicle (DMSO). Pre-incubate for 30-60 minutes.

  • PGE₂ Production: Initiate PGE₂ synthesis by adding arachidonic acid (e.g., 10 µM) to the cells. Incubate for 30 minutes at 37°C.

  • Sample Collection: Collect the cell culture supernatant.

  • Quantification: Measure the concentration of PGE₂ in the supernatant using a commercial EIA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize PGE₂ levels to the vehicle-treated control and calculate the IC₅₀ value as described for the cell-free assay.

General Synthetic Approach

The synthesis of 5-methoxy-2-methyl-1H-indole-3-carboxylic acid and its analogs often begins with a Fischer indole synthesis, followed by functional group manipulations.

Synthesis_Workflow Start p-Anisidine + Hydroxyacetone Fischer Fischer Indole Synthesis (Acid Catalyst, e.g., Acetic Acid) Start->Fischer IndoleCore 5-Methoxy-2-methyl-1H-indole Fischer->IndoleCore Formylation Vilsmeier-Haack (Formylation at C3) IndoleCore->Formylation Aldehyde Indole-3-carboxaldehyde Formylation->Aldehyde Oxidation Oxidation (e.g., KMnO₄ or Ag₂O) Aldehyde->Oxidation FinalProduct 5-Methoxy-2-methyl-1H-indole- 3-carboxylic Acid Oxidation->FinalProduct Analogs Further Derivatization (N-alkylation, Amide Coupling, etc.) FinalProduct->Analogs

Caption: General synthetic workflow for indole-3-carboxylic acid analogs.

Conclusion and Future Directions

The 5-methoxy-2-methyl-1H-indole-3-carboxylic acid scaffold has proven to be a fertile ground for the development of potent mPGES-1 inhibitors. The structure-activity relationships are well-defined:

  • An absolute requirement for an acidic group at the C-3 position.

  • Potency is driven by large, lipophilic substituents at the C-5 position.

  • Physicochemical properties can be tuned via N-1 substitution.

The primary obstacle to the clinical translation of this specific chemical class has been the high lipophilicity required for potency, which paradoxically leads to high plasma protein binding and poor efficacy in vivo.[2][3] Future research must focus on designing analogs that can break this correlation. Strategies may include incorporating polar functional groups that can form additional hydrogen bonds with the enzyme, or exploring novel, less lipophilic scaffolds that can still occupy the hydrophobic pocket effectively. The journey from MK-886 to highly potent nanomolar inhibitors demonstrates the power of systematic SAR, and overcoming the final hurdle of in vivo efficacy remains a critical challenge for medicinal chemists in the field.

References

  • Riendeau, D., et al. (2008). Microsomal Prostaglandin E2 Synthase-1 (mPGES-1): A Novel Anti-Inflammatory Therapeutic Target. Journal of Medicinal Chemistry.

  • Gerstmeier, J., et al. (2016). Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E2 synthase-1. Bioorganic & Medicinal Chemistry.

  • Ding, Y., et al. (2021). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. Acta Pharmaceutica Sinica B.

  • Koeberle, A., & Werz, O. (2016). Design and Development of Microsomal Prostaglandin E2 Synthase-1 Inhibitors: Challenges and Future Directions. Journal of Medicinal Chemistry.

  • Gauthier, J., et al. (2010). Discovery and SAR of PF-4693627, a potent, selective and orally bioavailable mPGES-1 inhibitor for the potential treatment of inflammation. Bioorganic & Medicinal Chemistry Letters.

  • Goudarzi, M., et al. (2021). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Molecules.

  • Singh, R., et al. (2017). Inhibitors of Microsomal Prostaglandin E2 Synthase-1 Enzyme as Emerging Anti-Inflammatory Candidates. Journal of Medicinal Chemistry.

  • Cote, B., et al. (2007). The discovery of the potent and selective mPGES-1 inhibitor MF63. Bioorganic & Medicinal Chemistry Letters.

  • Kumar, A., et al. (2022). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. ChemistrySelect.

  • Atanasova, M., et al. (2024). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. Molecules.

  • ChemicalBook. (n.d.). 5-METHOXY-2-METHYLINDOLE synthesis.

  • Raj, G., et al. (2016). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica.

  • Bhat, M., et al. (2021). Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N′-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage. Scientific Reports.

  • Leber, D. (2005). Structure Activity Relationships. DrugDesign.org.

Sources

Comparative

Mechanistic Comparison Guide: 5-Methoxy-2-methyl-1H-indole-3-carboxylic Acid Derivatives in Drug Design

Executive Summary The 5-methoxy-2-methyl-1H-indole-3-carboxylic acid scaffold is a highly versatile, privileged pharmacophore in medicinal chemistry[1]. While the core moiety itself serves as a foundational building bloc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-methoxy-2-methyl-1H-indole-3-carboxylic acid scaffold is a highly versatile, privileged pharmacophore in medicinal chemistry[1]. While the core moiety itself serves as a foundational building block, specific synthetic elaborations at the 1-position (indole nitrogen) dictate profound shifts in pharmacological targeting. This guide provides an objective, mechanistic comparison of two divergent pathways derived from this core:

  • Orthosteric Enzyme Inhibition: Represented by Indomethacin , a classical non-selective cyclooxygenase (COX-1/COX-2) inhibitor[2].

  • Biased Allosteric GPCR Modulation: Represented by the 1-(4-ethoxyphenyl) derivative, a highly specialized Negative Allosteric Modulator (NAM) of the CRTH2 (DP2) receptor that exhibits functional selectivity (biased agonism)[3],[4].

For drug development professionals, understanding how these structural modifications alter the binding kinetics and intracellular signaling cascades is critical for designing next-generation therapeutics with minimized off-target toxicities[5].

Structural and Functional Divergence

The addition of distinct functional groups to the indole nitrogen fundamentally alters the molecule's three-dimensional conformation and target affinity. Table 1 summarizes the physicochemical and pharmacological divergence of these compounds.

Table 1: Structural and Pharmacological Comparison
CompoundStructural ModificationPrimary TargetBinding ModeFunctional Outcome
Core Scaffold None (1H-indole)N/AIntermediary PrecursorN/A (MW: 205.21 g/mol )[1]
Indomethacin 1-(4-chlorobenzoyl) + acetic acid extensionCOX-1 / COX-2Orthosteric (Active Site)Non-selective inhibition of Prostaglandin synthesis[2]
Derivative 1 1-(4-ethoxyphenyl)CRTH2 (DP2) ReceptorAllosteric (NAM)Selective blockade of β-arrestin; G-protein signaling intact[4]

Mechanistic Paradigm I: Orthosteric Enzyme Inhibition (COX-1/2)

Indomethacin acts as a potent, time-dependent, non-selective inhibitor of both COX-1 and COX-2 enzymes[2],[6].

Causality of Binding: The mechanism of action relies heavily on the 2-methyl group and the 4-chlorobenzoyl moiety. The 2-methyl group inserts deeply into a hydrophobic pocket within the COX active site (comprising residues like Ala-527, Val-349, Ser-530, and Leu-531)[6]. This anchors the molecule, allowing the carboxylic acid to interact with Arg-120, competitively blocking arachidonic acid from entering the catalytic channel[2].

COX_Pathway AA Arachidonic Acid (Substrate) COX COX-1 / COX-2 Enzyme AA->COX Binds Active Site PGH2 Prostaglandin H2 (Inflammatory Mediator) COX->PGH2 Catalysis Indo Indomethacin (Orthosteric Inhibitor) Indo->COX Competitive Blockade

Caption: Inhibition of the Cyclooxygenase (COX) pathway by indomethacin.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

This protocol utilizes a self-validating fluorescence-based system to measure time-dependent orthosteric inhibition.

  • Reagent Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing 1 µM hematin (an essential cofactor for peroxidase activity).

  • Inhibitor Pre-incubation (Critical Step): Add indomethacin (in serial dilutions from 10 µM to 0.1 nM) to the enzyme mix and incubate for 15 minutes at 37°C.

    • Causality: Indomethacin exhibits slow-binding, time-dependent kinetics. Pre-incubation allows the necessary conformational changes in the COX active site to occur, preventing false-negative IC50 shifts.

  • Substrate Addition: Initiate the reaction by adding 10 µM Arachidonic Acid (AA) and 10-acetyl-3,7-dihydroxyphenoxazine (ADHP), a fluorogenic probe.

  • Detection & Validation: Measure the highly fluorescent resorufin product (Ex 530 nm / Em 590 nm) using a microplate reader.

    • Self-Validating Control: Always include a vehicle control (100% enzyme activity) and a known highly selective reference inhibitor (e.g., Celecoxib for COX-2) to ensure the assay's dynamic range and isoform specificity are intact.

Mechanistic Paradigm II: Biased Allosteric Modulation (CRTH2)

Replacing the 4-chlorobenzoyl group with a 1-(4-ethoxyphenyl) moiety shifts the molecule's affinity away from COX enzymes and toward the CRTH2 (DP2) receptor , a G-protein coupled receptor (GPCR) involved in Th2-mediated inflammation[4].

Causality of Biased Modulation: Unlike classical orthosteric antagonists, the 1-(4-ethoxyphenyl)-5-methoxy-2-methylindole-3-carboxylic acid derivative binds to an allosteric site on the CRTH2 receptor[3]. It does not prevent the endogenous agonist (Prostaglandin D2) from binding. Instead, it acts as a biased Negative Allosteric Modulator (NAM) . It selectively restricts the receptor from adopting the conformation required to recruit β-arrestin (halting receptor internalization and specific downstream cascades), while leaving the Gq-protein signaling pathway (calcium mobilization) completely intact[3],[5],[4].

CRTH2_Biased cluster_pathways Divergent Intracellular Pathways PGD2 Prostaglandin D2 (Endogenous Agonist) CRTH2 CRTH2 (DP2) Receptor PGD2->CRTH2 Orthosteric Binding G_protein G-Protein Pathway (Intact Ca2+ Signaling) CRTH2->G_protein Activation Arrestin β-Arrestin Pathway (Internalization) CRTH2->Arrestin Activation Modulator 1-(4-ethoxyphenyl)-derivative (Allosteric NAM) Modulator->CRTH2 Allosteric Binding Modulator->Arrestin Selective Blockade

Caption: Biased allosteric modulation of the CRTH2 receptor, selectively blocking β-arrestin.

Protocol 2: Multiplexed Biased Agonism Assay (CRTH2)

To confirm functional selectivity, both G-protein and β-arrestin pathways must be measured in parallel using the same cell line to eliminate observational bias[7].

  • Cell Preparation: Plate CHO-K1 cells stably co-expressing human CRTH2 and a β-arrestin-enzyme acceptor fusion construct at 10,000 cells/well in a 384-well plate.

  • Modulator Pre-incubation: Treat cells with serial dilutions of the 1-(4-ethoxyphenyl) derivative (10 µM to 0.1 nM) for 30 minutes.

  • Agonist Challenge: Stimulate the cells with an EC80 concentration of PGD2.

    • Causality: Using an EC80 (rather than a saturating maximal dose) ensures the system is sufficiently activated to detect negative allosteric modulation without overriding the allosteric effect through mass action.

  • G-Protein Readout (Ca2+ Flux): Immediately monitor intracellular calcium release in real-time using a Fluo-4 calcium-sensitive dye on a FLIPR system.

  • β-Arrestin Readout: After 90 minutes of incubation, add the enzyme-donor complementation reagent and measure chemiluminescence.

    • Self-Validating Control: The preservation of robust Ca2+ flux alongside a dose-dependent decrease in chemiluminescence internally validates the compound's biased NAM profile. If both signals drop simultaneously, it indicates generalized cytotoxicity or orthosteric antagonism, invalidating the bias claim.

Comparative Performance Data

The experimental data below highlights the extreme functional divergence achieved by modifying the 1-position of the 5-methoxy-2-methyl-1H-indole-3-carboxylic acid scaffold.

Table 2: Comparative Efficacy and Functional Selectivity
CompoundCOX-1 IC50COX-2 IC50CRTH2 G-Protein (Ca2+) IC50CRTH2 β-Arrestin IC50
Indomethacin ~18 nM[6]~26 nM[6]> 10,000 nM (No NAM effect)> 10,000 nM (No NAM effect)
1-(4-ethoxyphenyl) derivative > 10,000 nM> 10,000 nM> 10,000 nM (Signaling Intact)[4]~45 nM (Potent Blockade)[4]

Conclusion & Strategic Applications

The 5-methoxy-2-methyl-1H-indole-3-carboxylic acid core is a powerful demonstration of how minor structural modifications dictate entirely different pharmacological paradigms. While indomethacin remains a gold standard for orthosteric COX inhibition, its non-selective nature leads to well-documented gastrointestinal and cardiovascular side effects[2]. Conversely, the development of biased allosteric modulators like the 1-(4-ethoxyphenyl) derivative represents the frontier of GPCR drug discovery. By selectively engaging only a subset of a receptor's intracellular partners (blocking β-arrestin while sparing G-protein signaling), biased ligands offer the potential to deliver precise therapeutic benefits with drastically reduced side-effect profiles[5].

Sources

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